molecular formula C38H53N5O8 B1670387 Diallyl G CAS No. 127808-81-5

Diallyl G

Cat. No.: B1670387
CAS No.: 127808-81-5
M. Wt: 707.9 g/mol
InChI Key: WPYLFYWRECLMCS-GJBCSVNNSA-N
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Description

a delta-opioid receptor antagonist

Properties

CAS No.

127808-81-5

Molecular Formula

C38H53N5O8

Molecular Weight

707.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H53N5O8/c1-7-17-43(18-8-2)33(22-27-11-15-29(45)16-12-27)37(49)41-30(19-24(3)4)35(47)39-23-34(46)40-31(21-26-9-13-28(44)14-10-26)36(48)42-32(38(50)51)20-25(5)6/h7-16,24-25,30-33,44-45H,1-2,17-23H2,3-6H3,(H,39,47)(H,40,46)(H,41,49)(H,42,48)(H,50,51)/t30-,31+,32+,33+/m1/s1

InChI Key

WPYLFYWRECLMCS-GJBCSVNNSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YLGYL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diallyl G;  Diallyl-G;  DiallylG;  N,N-Diallyl-tyr-D-leu-gly-tyr-leu-OH;  N,N-Diallyl-tyrosyl-leucyl-glycyl-tyrosyl-leucine; 

Origin of Product

United States

Foundational & Exploratory

Diallyl Disulfide (DADS): A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diallyl disulfide (DADS) is a prominent oil-soluble organosulfur compound derived from garlic (Allium sativum). It is formed from the decomposition of allicin, the compound responsible for garlic's characteristic aroma when crushed. Over the past two decades, a substantial body of research has highlighted the anti-proliferative and chemopreventive effects of DADS against a wide array of cancer types, including those of the breast, prostate, lung, colon, and esophagus, as well as leukemia. This technical guide provides an in-depth exploration of the core molecular mechanisms through which DADS exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

DADS employs a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest, as well as the inhibition of histone deacetylases (HDACs).

Generation of Reactive Oxygen Species (ROS)

A primary and early event following DADS treatment in cancer cells is a significant increase in intracellular ROS. While moderate ROS levels can promote cancer cell growth, excessive levels, such as those induced by DADS, are toxic and trigger cell death pathways. This DADS-induced oxidative stress is a central driver for both apoptosis and cell cycle arrest. In human A549 lung cancer cells, a significant rise in ROS was observed within 30 minutes of DADS treatment. The critical role of ROS is demonstrated by the fact that treatment with the antioxidant N-acetyl cysteine (NAC) can completely abrogate DADS-induced apoptosis and cell cycle arrest.

Induction of Apoptosis

DADS is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell lines. This process is largely mediated by the intrinsic (mitochondrial) pathway, triggered by the aforementioned ROS generation.

  • Mitochondrial Pathway Activation: DADS disrupts the balance of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. It causes an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift increases the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Cascade Execution: In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological features of apoptosis. DADS has been shown to significantly increase caspase-3 activity in various cancer models.

DADS-Induced Apoptosis Pathway

DADS_Apoptosis cluster_mito Mitochondrial Regulation DADS Diallyl Disulfide (DADS) ROS ↑ Reactive Oxygen Species (ROS) DADS->ROS Induces Bax ↑ Bax DADS->Bax Bcl2 ↓ Bcl-2 / Bcl-xL DADS->Bcl2 ROS->Bax ROS->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c (release) Mitochondrion->CytoC Bax->Mitochondrion Bax->CytoC Promotes Bcl2->Mitochondrion Bcl2->CytoC Inhibits Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 → Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: DADS induces apoptosis via the ROS-mediated mitochondrial pathway.

Induction of Cell Cycle Arrest

DADS consistently induces cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell types. This prevents damaged cells from progressing through mitosis, thereby inhibiting proliferation. The mechanism is often dependent on the generation of ROS and involves the modulation of key cell cycle regulatory proteins.

  • p53/p21 Pathway: DADS can activate the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21, which in turn inhibits the Cyclin B1/CDK1 complex. This inhibition is crucial for preventing entry into mitosis, thus causing arrest at the G2/M checkpoint.

  • Chk1/CDC25C Pathway: DADS can also influence the Chk1/CDC25C signaling axis. By modulating these proteins, DADS prevents the activation of the Cyclin B1/CDK1 complex, further reinforcing the G2/M arrest.

DADS-Induced G2/M Cell Cycle Arrest

DADS_CellCycle cluster_cycle DADS Diallyl Disulfide (DADS) ROS ↑ ROS DADS->ROS p53 ↑ p53 ROS->p53 Activates p21 ↑ p21 (CDK Inhibitor) p53->p21 Upregulates CDK1_CyclinB CDK1 / Cyclin B1 Complex p21->CDK1_CyclinB Inhibits M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Arrest G2/M Arrest CDK1_CyclinB->Arrest Inhibition Leads to G2_Phase G2 Phase DADS_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway DADS Diallyl Disulfide (DADS) pAkt p-Akt (Active) DADS->pAkt Inhibits Phosphorylation RAF RAF DADS->RAF Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation DADS_Workflow start Cancer Cell Line Selection culture Cell Culture & Seeding (e.g., 96-well, 6-well plates) start->culture treat DADS Treatment (Dose- and Time-course) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Analysis (e.g., PI Staining) treat->cellcycle western Protein Analysis (Western Blot) treat->western ic50 IC50 Calculation viability->ic50 apop_quant Quantify Apoptotic Population apoptosis->apop_quant cycle_dist Determine Cell Cycle Distribution cellcycle->cycle_dist protein_exp Analyze Protein Expression Levels western->protein_exp

Synthesis of Diallyl Disulfide from Allicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diallyl disulfide (DADS) from allicin, a process fundamentally involving the controlled decomposition of the parent compound. Allicin, the primary bioactive organosulfur compound derived from garlic (Allium sativum), is inherently unstable and readily transforms into a variety of other sulfur-containing molecules, including DADS.[1][2][3] This guide provides a comprehensive overview of the reaction pathways, experimental considerations, and analytical methods pertinent to maximizing the yield and purity of DADS from allicin.

Introduction to the Allicin to Diallyl Disulfide Transformation

The "synthesis" of diallyl disulfide from allicin is, in chemical terms, a controlled degradation process. Allicin (diallyl thiosulfinate) is a reactive and unstable molecule that, upon formation, spontaneously decomposes into a mixture of more stable organosulfur compounds.[2] The primary transformation products in aqueous or polar solvent environments are diallyl disulfide (DADS) and diallyl trisulfide (DATS).[4][5] The relative yields of these and other byproducts are highly dependent on the reaction conditions, most notably temperature, solvent polarity, and the presence of other reagents.

For professionals in drug development and research, understanding and controlling this transformation is crucial for producing DADS with high purity for preclinical and clinical investigations into its various reported biological activities.

Chemical Transformation Pathway

The decomposition of allicin to diallyl disulfide is believed to proceed through the formation of allyl sulfenic acid intermediates. Two molecules of allyl sulfenic acid can condense to form allicin, and conversely, allicin can decompose back into these intermediates. These reactive intermediates can then undergo further reactions to form a variety of sulfur compounds. The pathway favoring diallyl disulfide is predominant under specific conditions.

Allicin_Decomposition Allicin Allicin (Diallyl Thiosulfinate) ASA 2x Allyl Sulfenic Acid Allicin->ASA Decomposition DATS Diallyl Trisulfide (DATS) Allicin->DATS Further Reactions Vinyldithiins Vinyldithiins Allicin->Vinyldithiins Non-polar solvents Ajoene Ajoene Allicin->Ajoene Self-condensation DADS Diallyl Disulfide (DADS) ASA->DADS Condensation

Figure 1: Decomposition pathway of allicin to DADS and other products.

Experimental Protocols and Methodologies

While a single, universally optimized protocol for the exclusive synthesis of DADS from allicin is not established due to the complex nature of allicin's decomposition, this section outlines a generalized experimental workflow and key considerations derived from the scientific literature. The process involves the initial synthesis or extraction of allicin, followed by its controlled decomposition and subsequent analysis of the products.

General Experimental Workflow

The following diagram illustrates a typical workflow for the laboratory-scale production and analysis of DADS from allicin.

Experimental_Workflow cluster_synthesis Allicin Preparation cluster_decomposition Controlled Decomposition cluster_analysis Product Analysis & Isolation start Start: Diallyl Disulfide (DADS) oxidation Oxidation (e.g., H₂O₂ in Acetic Acid) start->oxidation extraction Extraction & Purification of Allicin oxidation->extraction decomposition Thermal Decomposition in Polar Solvent (e.g., Acetic Acid, Methanol, Acetonitrile) extraction->decomposition monitoring Reaction Monitoring (HPLC/GC) decomposition->monitoring separation Separation of Products (e.g., Column Chromatography) monitoring->separation quantification Quantification of DADS (HPLC/GC with standards) separation->quantification end End: Purified DADS quantification->end

References

In Vivo Metabolism of Diallyl Disulfide in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound found in garlic (Allium sativum) and is recognized for its potential anticarcinogenic and chemoprotective properties.[1][2] Understanding its metabolic fate is crucial for elucidating its mechanisms of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in vivo metabolism of DADS in rats, detailing the biotransformation pathways, pharmacokinetic parameters, and the experimental methodologies used in these investigations.

Metabolic Pathways of Diallyl Disulfide

Following oral administration in rats, diallyl disulfide undergoes extensive metabolism, primarily in the liver, leading to the formation of several key metabolites.[1][3] The biotransformation involves a series of reduction, methylation, and oxidation reactions.

The primary metabolites identified in various tissues and excreta of rats include:

  • Allyl mercaptan (AM)

  • Allyl methyl sulfide (AMS)

  • Allyl methyl sulfoxide (AMSO)

  • Allyl methyl sulphone (AMSO2)[1][2]

The metabolic cascade is initiated by the reduction of DADS to allyl mercaptan. Subsequently, AM is methylated to form allyl methyl sulfide. AMS then undergoes oxidation to yield allyl methyl sulfoxide and further to allyl methyl sulphone.[4] Studies have indicated that cytochrome P450 enzymes, specifically CYP2B1/2 and CYP2E1, are involved in the oxidation of DADS and its metabolites.[3][5] Additionally, flavin-containing monooxygenases may also play a role.[3] Another metabolic route involves the conjugation of DADS with glutathione to form S-allylglutathione.[3]

Signaling Pathway of Diallyl Disulfide Metabolism

DADS_Metabolism DADS Diallyl Disulfide (DADS) AM Allyl Mercaptan (AM) DADS->AM Reduction AGS S-Allylglutathione DADS->AGS Conjugation AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation AMSO2 Allyl Methyl Sulphone (AMSO2) AMSO->AMSO2 Oxidation GSH Glutathione GSH->AGS CYP_FMO CYP450 (CYP2B1/2, CYP2E1) Flavin-containing monooxygenases CYP_FMO->AMSO CYP_FMO->AMSO2

Caption: Metabolic pathway of diallyl disulfide in rats.

Quantitative Analysis of Diallyl Disulfide Metabolism

Quantitative studies have been conducted to determine the levels of DADS and its metabolites in various biological matrices. Following a single oral administration of 200 mg/kg DADS to rats, the highest concentrations of its metabolites are typically observed between 48 and 72 hours.[1][2] Among the metabolites, allyl methyl sulphone (AMSO2) has been identified as the most abundant and persistent compound.[1][6] Significant excretion of AMSO and AMSO2 has been noted in the urine.[1]

Table 1: In Vivo Distribution of Diallyl Disulfide Metabolites in Rats
MetaboliteTissues/Fluids DetectedPeak Concentration TimeNotes
Allyl Mercaptan (AM)Stomach, Liver, PlasmaNot specifiedPrecursor to other metabolites.[1]
Allyl Methyl Sulfide (AMS)Stomach, Liver, PlasmaNot specifiedFormed via methylation of AM.[1]
Allyl Methyl Sulfoxide (AMSO)Stomach, Liver, Plasma, Urine48-72 hoursSignificantly excreted in urine.[1]
Allyl Methyl Sulphone (AMSO2)Stomach, Liver, Plasma, Urine48-72 hoursMost abundant and persistent metabolite.[1]
Table 2: Pharmacokinetic Parameters of Diallyl Disulfide in Isolated Perfused Rat Liver
ParameterValueUnit
Half-life (t1/2)6.09min
Area Under the Curve (AUC0-∞)4.77min·mmol/L
Clearance34.22mL/min

Data obtained from ex vivo studies using an isolated perfused rat liver model.[3]

Experimental Protocols

The investigation of DADS metabolism in rats has employed standardized experimental designs and analytical techniques.

Experimental Workflow

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal Model Wistar or Sprague-Dawley Rats Dosing Oral Administration of DADS (e.g., 200 mg/kg) Animal Model->Dosing Sample Collection Collection of Urine, Feces, Blood, and Tissues (Stomach, Liver) Dosing->Sample Collection Sample Preparation Extraction of Metabolites Sample Collection->Sample Preparation Analysis GC-MS or HPLC Analysis Sample Preparation->Analysis Identification Metabolite Identification Analysis->Identification Quantification Metabolite Quantification Identification->Quantification

Caption: General experimental workflow for DADS metabolism studies.

Animal Models: Studies have predominantly utilized male Wistar or Sprague-Dawley rats.[1][7][8]

Dosing: A common experimental approach involves a single oral administration of diallyl disulfide, often at a dose of 200 mg/kg body weight.[1][6]

Sample Collection: Biological samples, including stomach, liver, plasma, and urine, are collected at various time points post-administration to track the absorption, distribution, metabolism, and excretion of DADS and its metabolites.[1] In some studies, sample collection has extended up to 15 days.[1][6]

Analytical Methods: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of the volatile sulfur-containing metabolites of DADS.[1][6][7] High-performance liquid chromatography (HPLC) has also been employed for the analysis of certain metabolites.[3]

Conclusion

The in vivo metabolism of diallyl disulfide in rats is a well-characterized process involving reduction, methylation, and oxidation, leading to the formation of several key metabolites, with allyl methyl sulphone being the most prominent. The liver plays a central role in this biotransformation, with cytochrome P450 enzymes being key players. The detailed understanding of DADS metabolism, facilitated by robust experimental protocols and analytical methods, is fundamental for ongoing research into its biological activities and potential therapeutic applications. This guide provides a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

References

Diallyl disulfide as a natural organosulfur compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Diallyl Disulfide: A Natural Organosulfur Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound that is largely responsible for the characteristic odor and many of the therapeutic properties of garlic (Allium sativum) and other plants of the Allium genus.[1][2] Formed from the enzymatic decomposition of allicin upon crushing or chopping garlic, DADS has garnered significant scientific interest for its wide spectrum of biological activities.[1][2] These include potent anti-inflammatory, antioxidant, and anticancer effects, making it a promising candidate for further investigation in drug discovery and development.[3][4][5] This technical guide provides a comprehensive overview of the core chemical properties, biological mechanisms, and experimental data related to diallyl disulfide.

Chemical Properties

Diallyl disulfide is a clear, yellowish liquid with a strong, pungent garlic-like odor.[1][6] It is a non-polar molecule, rendering it insoluble in water but soluble in organic solvents such as ethanol, ether, and oils.[1][6]

PropertyValueReference
Molecular Formula C6H10S2[7]
Molecular Weight 146.27 g/mol [6][7]
Boiling Point 138-139 °C[1]
Density ~1.008 g/mL at 25 °C[6][8]
CAS Number 2179-57-9[6]
Natural Sources and Formation

The primary natural source of diallyl disulfide is garlic.[1] In intact garlic cloves, the precursor molecule alliin, a derivative of the amino acid cysteine, is physically separated from the enzyme alliinase. When the clove is damaged, alliinase comes into contact with alliin, converting it into the unstable compound allicin. Allicin then rapidly decomposes to yield a variety of organosulfur compounds, with diallyl disulfide being one of the major stable products.[1][9]

Core Mechanisms of Action

Diallyl disulfide exerts its biological effects through the modulation of several key signaling pathways. Its multifaceted mechanism of action contributes to its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Effects via Nrf2 Pathway Activation

DADS is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[4][10][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DADS can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[11] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a suite of antioxidant and phase II detoxification enzymes, including heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and superoxide dismutase (SOD).[4][12][13] This enhancement of the cellular antioxidant defense system helps to mitigate oxidative stress and protect cells from damage.[2]

Nrf2_Pathway_Activation_by_DADS cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DADS Diallyl Disulfide (DADS) Keap1_Nrf2 Keap1-Nrf2 Complex DADS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Enzymes Antioxidant & Phase II Enzymes (HO-1, GST, SOD) ARE->Antioxidant_Enzymes Upregulates Transcription Cell_Protection Cellular Protection & Detoxification Antioxidant_Enzymes->Cell_Protection Leads to

DADS-mediated activation of the Nrf2 antioxidant pathway.
Anti-inflammatory Effects via NF-κB Pathway Inhibition

Chronic inflammation is a key driver of many diseases. DADS exhibits significant anti-inflammatory properties primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, such as TNF-α, IL-1β, and IL-6.[12] DADS has been shown to prevent the phosphorylation of IκBα, thereby blocking NF-κB's nuclear translocation and suppressing the expression of pro-inflammatory mediators.[10][15] Some studies suggest this inhibition may be linked to the upstream suppression of Glycogen Synthase Kinase 3 beta (GSK-3β).[15]

NFkB_Pathway_Inhibition_by_DADS cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DADS Diallyl Disulfide (DADS) IKK IKK Complex DADS->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto Releases NFkB_nu NF-κB NFkB_cyto->NFkB_nu Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nu->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Promotes

Inhibition of the NF-κB inflammatory pathway by DADS.
Anticancer Activity

Diallyl disulfide has demonstrated potent anticancer activity against a variety of cancer cell types, including those of the colon, prostate, breast, and lung.[14][16][17] Its mechanisms are pleiotropic, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.

2.3.1 Induction of Apoptosis

DADS is a well-documented inducer of apoptosis in cancer cells.[14][18] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include:

  • Generation of Reactive Oxygen Species (ROS): DADS can induce apoptosis by increasing intracellular levels of ROS, which acts as a second messenger to trigger apoptotic signaling.[14][18]

  • Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio. This promotes mitochondrial membrane permeabilization and the release of cytochrome c.[14][19]

  • Activation of Caspases: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3.[18][19] Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), culminating in cell death.[18]

Apoptosis_Induction_by_DADS DADS Diallyl Disulfide (DADS) ROS ↑ ROS Generation DADS->ROS Bax ↑ Bax (Pro-apoptotic) DADS->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) DADS->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Apoptosis induction in cancer cells by DADS.
2.3.2 Cell Cycle Arrest

DADS can also inhibit cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M phase.[14][19] This is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, DADS has been shown to decrease the expression of cyclin B1 and cdc2, which are essential for the G2/M transition.[14] This action can be linked to the activation of the p53/p21 signaling pathway.[4][14]

2.3.3 Modulation of Other Signaling Pathways

The anticancer effects of DADS are also associated with the inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[19] By suppressing this pathway, DADS can inhibit cell growth, proliferation, and survival, while promoting apoptosis and autophagy.[19]

Quantitative Data Summary

The efficacy of diallyl disulfide has been quantified in numerous preclinical studies. The following tables summarize key data points from various in vitro and in vivo models.

In Vitro Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
HL-60Human Leukemia< 25Not Specified[18]
MG-63Human Osteosarcoma~6048[19]
PC3Human Prostate Cancer10 - 500 (induces apoptosis)24[14]
HCT-15Human Colon Cancer~100 (induces apoptosis)Not Specified[17]
MCF-7Human Breast Cancer~50 (Diallyl Trisulfide)24[20]

Note: Data for Diallyl Trisulfide (DATS) is included for comparison, as it is a related and potent garlic organosulfide.

In Vivo Efficacy (Animal Models)
Animal ModelConditionDADS DosageOutcomeReference
RatsDinitrobenzene sulfonate-induced colitis0.3 - 10 mg/kgSuppressed intestinal inflammation/damage[4]
MiceColitis-induced colorectal cancerNot SpecifiedPrevented tumorigenesis by suppressing inflammation[15]
RatsChronic constriction injury (neuropathic pain)25 and 50 mg/kgSignificant reduction in pain[21]
RatsEmphysema (induced by cigarette smoke extract)Not SpecifiedDecreased inflammation and oxidative stress markers[12]

Experimental Protocols

This section outlines the methodologies for key experiments commonly used to evaluate the biological activities of diallyl disulfide.

Cell Viability and Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of DADS (e.g., 0, 10, 25, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with DADS as described above for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of DADS-induced apoptosis.

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Methodology:

  • Protein Extraction: Treat cells with DADS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-IκBα, anti-Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow_DADS cluster_assays Biological Assays cluster_endpoints Measured Endpoints Start In Vitro Cancer Cell Line Model Treatment Treat with DADS (Varying Concentrations & Times) Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Apoptosis Analysis (Annexin V/PI Staining) Treatment->Flow WB Protein Expression (Western Blot) Treatment->WB IC50 Determine IC50 MTT->IC50 Apoptosis_Rate Quantify Apoptosis Rate Flow->Apoptosis_Rate Protein_Levels Measure Levels of: - Apoptotic Proteins (Bax, Bcl-2) - Inflammatory Proteins (p-IκBα) - Antioxidant Proteins (Nrf2) WB->Protein_Levels Conclusion Elucidate Mechanism of Action IC50->Conclusion Apoptosis_Rate->Conclusion Protein_Levels->Conclusion

A typical experimental workflow to study DADS in vitro.

Conclusion

Diallyl disulfide is a highly promising natural compound with a well-documented portfolio of antioxidant, anti-inflammatory, and anticancer activities. Its ability to modulate critical cellular signaling pathways, including Nrf2, NF-κB, and apoptosis-related cascades, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to further explore the pharmacological applications of this potent organosulfur compound. Future research should focus on clinical trials to validate these preclinical findings and explore the bioavailability and safety profile of DADS in humans.

References

The Occurrence and Biological Significance of Diallyl Disulfide in Allium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound found in plants of the Allium genus, most notably garlic (Allium sativum).[1][2] It is a key contributor to the characteristic pungent aroma and flavor of these plants and is largely responsible for many of their purported health benefits.[3] DADS is not present in intact Allium tissues but is rapidly formed upon cellular disruption. The precursor molecule, alliin (S-allyl-L-cysteine sulfoxide), is converted by the enzyme alliinase into allicin, a highly unstable thiosulfinate. Allicin then quickly decomposes into a variety of more stable organosulfur compounds, with diallyl disulfide being one of the principal components.[2][4]

This technical guide provides an in-depth overview of the sources of diallyl disulfide in various Allium species, presents quantitative data on its concentration, details the experimental protocols for its analysis, and illustrates its interaction with key signaling pathways relevant to drug development.

Data Presentation: Diallyl Disulfide Content in Allium Species

The concentration of diallyl disulfide can vary significantly among different Allium species, and even between cultivars of the same species. Processing and preparation methods also heavily influence the final DADS content. The following table summarizes quantitative data from various studies.

Allium SpeciesCultivar/Variety/FormDiallyl Disulfide (DADS) ConcentrationAnalytical MethodReference(s)
Allium sativum (Garlic)Single Clove Garlic0.0296%Gas Chromatography (GC)[5]
Clove Garlic0.0248%Gas Chromatography (GC)[5]
Garlic Powder0.61 mg/gReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[6]
Garlic Oil43.12% of total organosulfur compoundsHigh-Performance Liquid Chromatography (HPLC)[7]
Commercial Chinese Garlic Oil45.1–63.2%Gas Chromatography-Mass Spectrometry (GC-MS)[8]
Spanish Garlic Essential Oil20.8–27.9%Gas Chromatography-Mass Spectrometry (GC-MS)[8]
Allium schoenoprasum (Chives)Chive OilLower than garlic oil; 42.3% of total diallyl sulfidesNot specified[9]
Allium ascalonicum (Shallot)Shallot Oil24.66% of major diallyl sulfidesNot specified[10]
Allium cepa (Onion)GeneralContains dipropyl disulfide as a major organosulfur compound, with lower levels of diallyl disulfide compared to garlic.Gas Chromatography-Mass Spectrometry (GC-MS)[11]
Allium ampeloprasum (Elephant Garlic)GeneralLower levels of organosulfur compounds compared to garlic.High-Performance Liquid Chromatography (HPLC)[12][13]

Biosynthesis of Diallyl Disulfide

The formation of diallyl disulfide is an enzymatic process initiated by the disruption of Allium plant cells. The pathway begins with the stable precursor alliin and proceeds through the highly reactive intermediate, allicin.

Diallyl Disulfide Biosynthesis cluster_0 Cellular Disruption cluster_1 Spontaneous Decomposition Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allicin Allicin (Diallyl thiosulfinate) Alliin->Allicin Alliinase DADS Diallyl Disulfide (DADS) Allicin->DADS Other_Sulfides Other Organosulfur Compounds (e.g., Diallyl trisulfide) Allicin->Other_Sulfides

Biosynthesis of Diallyl Disulfide in Allium species.

Experimental Protocols

The quantification of diallyl disulfide in Allium species is primarily achieved through chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Method for DADS Analysis

Gas chromatography is a robust method for the analysis of volatile compounds like DADS.

1. Sample Preparation (Extraction):

  • Fresh Allium samples (e.g., garlic cloves) are typically crushed or homogenized to initiate the enzymatic conversion of alliin to allicin and subsequently to DADS.[5]

  • The homogenized sample is then extracted with an organic solvent. Acetone is a commonly used solvent for this purpose.[5]

  • For quantitative analysis, an internal standard (e.g., acetophenone) is often added to the extract.[5]

2. GC Analysis:

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.[5][14]

  • Column: An HP-1 or DB-5 capillary column is suitable for separating DADS from other organosulfur compounds.[5][14]

  • Carrier Gas: Helium or Nitrogen is typically used as the carrier gas.[8][15]

  • Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program starts at a lower temperature (e.g., 140°C) and gradually increases to a higher temperature (e.g., 180°C).[5][14]

  • Injector and Detector Temperatures: These are typically set at a higher temperature (e.g., 200°C) to ensure the volatilization of the sample and prevent condensation.[5][14]

  • Quantification: The concentration of DADS is determined by comparing the peak area of DADS in the sample to a calibration curve generated using known concentrations of a DADS standard.[5]

GC Workflow for DADS Analysis start Start: Allium Sample homogenize Homogenization/ Crushing start->homogenize extract Solvent Extraction (e.g., Acetone) homogenize->extract gc_inject GC Injection extract->gc_inject separation Chromatographic Separation (HP-1/DB-5 Column) gc_inject->separation detection Detection (FID) separation->detection quantification Quantification vs. Standard detection->quantification end End: DADS Concentration quantification->end

Gas Chromatography workflow for Diallyl Disulfide analysis.
High-Performance Liquid Chromatography (HPLC) Method for DADS Analysis

HPLC is another powerful technique for the quantification of DADS, particularly in processed Allium products.

1. Sample Preparation (Extraction):

  • Similar to the GC method, the Allium sample is first processed to allow for the formation of DADS.

  • Extraction is typically performed using a solvent such as methanol.[6]

  • The extract is then filtered before injection into the HPLC system.[6]

2. HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector is commonly used.[7][16]

  • Column: A C18 reversed-phase column is typically employed for the separation.[6][16]

  • Mobile Phase: A mixture of organic solvents and water is used as the mobile phase. A common mobile phase consists of acetonitrile, water, and tetrahydrofuran in a gradient or isocratic elution.[16]

  • Detection: DADS is detected by its UV absorbance, typically at a wavelength of around 298 nm.[16]

  • Quantification: The concentration of DADS is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from DADS standards.[6]

Signaling Pathways Modulated by Diallyl Disulfide

Diallyl disulfide has been shown to exert its biological effects by modulating several key cellular signaling pathways. This multi-target activity is of significant interest to drug development professionals.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. DADS has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

DADS Inhibition of NF-kB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DADS Diallyl Disulfide (DADS) IKK IKK Complex DADS->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes

DADS-mediated inhibition of the NF-κB signaling pathway.
Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. DADS can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.

DADS Activation of Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DADS Diallyl Disulfide (DADS) Keap1 Keap1 DADS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Antioxidant & Detoxification Gene Expression ARE->Genes

DADS-mediated activation of the Nrf2 antioxidant pathway.

Conclusion

Diallyl disulfide is a significant bioactive compound in Allium species, with its highest concentrations typically found in garlic. Its formation is a direct result of the enzymatic breakdown of alliin upon tissue damage. The quantification of DADS is reliably achieved through established GC and HPLC methods. The ability of DADS to modulate critical signaling pathways, such as NF-κB and Nrf2, underscores its potential as a lead compound in the development of novel therapeutics for a range of diseases, including those with inflammatory and oxidative stress components. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the importance of Allium-derived organosulfur compounds.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Diallyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound naturally found in garlic (Allium sativum) and other Allium species.[1][2] It is a key contributor to the characteristic odor and flavor of garlic and is recognized for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3] As a result, DADS is a molecule of significant interest to researchers in medicinal chemistry, drug development, and food science. These application notes provide detailed protocols for the chemical synthesis of diallyl disulfide in a laboratory setting, offering researchers a reliable method for obtaining this compound for further investigation.

The primary synthetic route described herein involves the reaction of an allyl halide with a disulfide source, a method that is both efficient and scalable.[1][4] Variations of this procedure, including conventional heating and microwave-assisted synthesis, are discussed to accommodate different laboratory capabilities and research needs.

Chemical Properties of Diallyl Disulfide

PropertyValue
IUPAC Name3-[(Prop-2-en-1-yl)disulfanyl]prop-1-ene
Other NamesDiallyl disulfide, Garlicin
CAS Number2179-57-9
Molecular FormulaC₆H₁₀S₂
Molar Mass146.27 g/mol
AppearanceYellowish clear liquid
OdorStrong garlic-like
Boiling Point180 °C
SolubilityInsoluble in water, soluble in ethanol and oils

Synthesis Methodologies

The most common and industrially applied method for synthesizing diallyl disulfide is the reaction of an allyl halide (such as allyl chloride or allyl bromide) with sodium disulfide (Na₂S₂).[1][4] The sodium disulfide is typically generated in situ by reacting sodium sulfide (Na₂S) with elemental sulfur.[1]

Chemical Reaction Pathway

The synthesis proceeds in two main stages: first, the formation of sodium disulfide, followed by the nucleophilic substitution reaction with the allyl halide.

G cluster_0 Step 1: Formation of Sodium Disulfide cluster_1 Step 2: Synthesis of Diallyl Disulfide Na2S Sodium Sulfide (Na₂S) Na2S2 Sodium Disulfide (Na₂S₂) Na2S->Na2S2 + S S Sulfur (S) S->Na2S2 Na2S2_reac Sodium Disulfide (Na₂S₂) Na2S2->Na2S2_reac Used in Step 2 AllylHalide 2 x Allyl Halide (C₃H₅X) DADS Diallyl Disulfide (C₆H₁₀S₂) AllylHalide->DADS NaX 2 x Sodium Halide (NaX) Na2S2_reac->DADS

Figure 1: Chemical reaction pathway for the synthesis of diallyl disulfide.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods for diallyl disulfide.

MethodStarting MaterialsCatalyst/ConditionsYieldReference
Industrial Scale Sodium disulfide, Allyl bromide/chloride40-60 °C, inert atmosphereUp to 88%[1]
Lab Scale (Conventional) Sodium disulfide, Allyl bromideTetrabutylammonium bromide (PTC)< 82%[1]
Microwave-Assisted Sodium disulfide, Allyl chlorideTetrabutylammonium bromide (PTC), 195 W, 12 min82.2%[5]
Alternative Allyl mercaptanOxidation with iodineNot specified[6]

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of diallyl disulfide using a phase-transfer catalyst, adapted from literature procedures.[5][7]

Protocol 1: Synthesis of Diallyl Disulfide via Phase-Transfer Catalysis

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur powder (S)

  • Allyl bromide (C₃H₅Br)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Disulfide Solution:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfide nonahydrate (e.g., 48 g, 0.2 mol) in distilled water (100 mL).

    • To this solution, add sulfur powder (e.g., 6.4 g, 0.2 mol).

    • Heat the mixture to 60 °C with stirring for approximately 2 hours to facilitate the formation of the sodium disulfide solution. The solution will turn a dark reddish-brown.

  • Reaction with Allyl Bromide:

    • To the prepared sodium disulfide solution, add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 1-2 mol% relative to allyl bromide).

    • Using a dropping funnel, add allyl bromide (e.g., 24.2 g, 0.2 mol) dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

    • After the addition is complete, stir the mixture vigorously for 15-30 minutes at a controlled temperature (e.g., 40-50 °C).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude diallyl disulfide as a yellowish oil.

    • Further purification can be achieved by vacuum distillation or flash chromatography on silica gel if required.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_na2s2 Prepare Na₂S₂ solution (Na₂S + S in H₂O at 60°C) add_ptc Add Phase-Transfer Catalyst (TBAB) prep_na2s2->add_ptc add_allyl Add Allyl Bromide dropwise add_ptc->add_allyl react Stir at 40-50°C add_allyl->react cool Cool to Room Temperature react->cool extract Extract with CH₂Cl₂ cool->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify (Optional: Vacuum Distillation) concentrate->purify Final Product: Diallyl Disulfide Final Product: Diallyl Disulfide purify->Final Product: Diallyl Disulfide

References

Application Notes and Protocols for Diallyl Disulfide in Cardiovascular Disease Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a key organosulfur compound derived from garlic (Allium sativum) and is a principal component of distilled garlic oil.[1] Emerging research has highlighted its potential therapeutic effects in cardiovascular diseases, primarily attributed to its antioxidant, anti-inflammatory, and pro-angiogenic properties.[2][3] DADS acts as a hydrogen sulfide (H₂S) donor, a critical signaling molecule in the cardiovascular system.[2][4] These application notes provide a comprehensive overview of the use of DADS in cardiovascular disease research, including its mechanisms of action, experimental protocols, and relevant quantitative data.

Mechanism of Action

Diallyl disulfide exerts its cardioprotective effects through multiple mechanisms:

  • Antioxidant Activity: DADS has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the levels of endogenous antioxidants like glutathione (GSH).[1][2] This helps protect cardiac cells from oxidative damage, a key contributor to cardiovascular pathologies.[3]

  • Hydrogen Sulfide (H₂S) Donation: DADS can be metabolized to release H₂S, a gasotransmitter with vasodilatory, anti-inflammatory, and anti-apoptotic properties in the cardiovascular system.[2][4]

  • Modulation of Signaling Pathways: DADS influences several critical signaling pathways involved in cell survival, apoptosis, and mitochondrial biogenesis. Notably, it has been shown to activate the PI3K/Akt survival pathway and the eNOS-Nrf2-Tfam pathway, which promotes mitochondrial function and protects against cardiac hypertrophy.[2][5] It also inhibits apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of diallyl disulfide on key cardiovascular parameters.

Table 1: In Vivo Effects of Diallyl Disulfide on Cardiac Function and Oxidative Stress

ParameterAnimal ModelDADS DosageTreatment DurationKey FindingsReference(s)
Cardiac HypertrophyIsoproterenol-induced in rats50 mg/kg/day (oral)14 daysReduced cardiac hypertrophy markers.[1]
Myocardial GSH LevelIsoproterenol-induced hypertrophy in rats50 mg/kg/day (oral)14 daysSignificantly increased myocardial GSH levels compared to the hypertrophy group.[1]
Fractional Shortening (%)Diabetic cardiomyopathy in ratsNot specified16 daysReversed the decrease in fractional shortening.[7][8]
Ejection Fraction (%)Myocardial ischemia/reperfusion in ratsNot specified16 daysImproved ejection fraction.[8]
ApoptosisDiabetic cardiomyopathy in ratsNot specifiedNot specifiedDecreased the number of TUNEL-positive cells.[7][8]

Table 2: In Vitro Effects of Diallyl Disulfide

Cell LineConditionDADS ConcentrationTreatment DurationKey FindingsReference(s)
H9c2 cellsIsoproterenol-induced hypertrophy25 µM48 hoursReduced hypertrophy markers.[1]
H9c2 cellsHigh glucose-induced apoptosisNot specifiedNot specifiedIncreased CSE expression and reduced pro-apoptotic factors.[8]

Experimental Protocols

Detailed methodologies for key experiments involving diallyl disulfide are provided below.

In Vivo Model of Cardiac Hypertrophy

Objective: To induce cardiac hypertrophy in rats and assess the therapeutic effects of diallyl disulfide.

Animal Model: Male Sprague-Dawley rats (250 g).[1]

Materials:

  • Diallyl disulfide (DADS)

  • Isoproterenol

  • Alzet minipumps

  • Normal saline

  • Oral gavage needles

Procedure:

  • Divide rats into experimental groups: Control, Isoproterenol (Iso), and Isoproterenol + DADS (Iso+DADS).[1]

  • Induce cardiac hypertrophy in the Iso and Iso+DADS groups by subcutaneously implanting Alzet minipumps delivering isoproterenol at a dose of 5 mg/kg/day for 14 days.[1]

  • Administer DADS to the Iso+DADS group daily by oral gavage at a dose of 50 mg/kg/day for 14 days. The control and Iso groups receive normal saline.[1]

  • At the end of the 14-day treatment period, sacrifice the animals and collect heart tissues for analysis.[1]

Analysis:

  • Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Histopathology: To measure heart weight to body weight ratio and cardiomyocyte size.

  • Western Blotting: To analyze the expression of hypertrophy markers and key signaling proteins.

  • Oxidative Stress Markers: To measure levels of GSH, ROS, etc.

Western Blotting for Protein Expression in Cardiac Tissue

Objective: To determine the effect of DADS on the expression of specific proteins in heart tissue.

Materials:

  • Homogenized heart tissue lysates

  • DC protein assay kit (e.g., Bio-Rad)

  • Polyacrylamide-SDS gels

  • Polyvinylidene difluoride (PVDF) membrane

  • Primary and secondary antibodies

  • Blocking buffer

  • Chemiluminescence detection reagents

Procedure:

  • Homogenize 75 mg of left ventricular tissue to prepare protein lysates.[9]

  • Determine the protein concentration of the lysates using a DC protein assay.[9]

  • Load equal amounts of protein onto a polyacrylamide-SDS gel and perform electrophoresis.[9]

  • Transfer the separated proteins to a PVDF membrane.[9]

  • Block the membrane with a suitable blocking buffer.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., eNOS, p-AKT, Nrf2) overnight at 4°C.[1][9]

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence detection system.

Measurement of H₂S in Heart Tissue

Objective: To measure the levels of H₂S in cardiac tissue following DADS administration.

Materials:

  • Fresh heart tissue

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium citrate buffer (1 M), pH 6.0

  • Gas chromatography-chemiluminescence system or H₂S-sensitive electrode.[9][10]

Procedure (using chemiluminescence):

  • Homogenize fresh heart tissue in 5 volumes of PBS (pH 7.4).[10]

  • Place 0.2 ml of the homogenate into a sealed vial with 0.4 ml of 1 M sodium citrate buffer (pH 6.0).[10]

  • Incubate at 37°C for 10 minutes with shaking to facilitate the release of H₂S gas.[10]

  • Inject the headspace gas into the gas chromatograph for H₂S measurement.[10]

  • Calculate H₂S concentrations based on a standard curve generated with Na₂S.[10]

TUNEL Assay for Apoptosis Detection

Objective: To quantify apoptosis in cardiac tissue sections.

Materials:

  • Paraffin-embedded or frozen heart tissue sections

  • TUNEL assay kit (e.g., colorimetric or fluorescent)

  • Proteinase K

  • Terminal deoxynucleotidyl transferase (TdT) enzyme

  • Labeled dUTP (e.g., biotin-dUTP or fluorescently labeled)

  • Converter-POD or streptavidin-HRP

  • DAB substrate or fluorescence microscope

  • Counterstain (e.g., hematoxylin or DAPI)

Procedure (General Protocol):

  • Deparaffinize and rehydrate tissue sections if using paraffin-embedded samples.

  • Perform antigen retrieval if required.

  • Permeabilize the cells by incubating with Proteinase K.

  • Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTP in a humidified chamber. This allows the TdT to label the 3'-OH ends of fragmented DNA.[5][11]

  • If using an indirect method, incubate with a converter-POD or streptavidin-HRP.[5]

  • Add the substrate (e.g., DAB) to visualize the apoptotic cells (brown nuclei) or view under a fluorescence microscope if using a fluorescent label.[5]

  • Counterstain the sections to visualize all cell nuclei.

  • Mount the slides and observe under a microscope.

  • Quantify the percentage of TUNEL-positive cells.

Visualizations

Signaling Pathways and Experimental Workflows

DADS_Cardioprotective_Pathway DADS Diallyl Disulfide (DADS) H2S H₂S Production DADS->H2S Metabolism ROS Reduced ROS DADS->ROS Antioxidant Effect PI3K_Akt PI3K/Akt Pathway DADS->PI3K_Akt eNOS_Nrf2 eNOS-Nrf2-Tfam Pathway DADS->eNOS_Nrf2 Cardioprotection Cardioprotection H2S->Cardioprotection ROS->Cardioprotection Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis Inhibits Mito_Biogenesis Mitochondrial Biogenesis eNOS_Nrf2->Mito_Biogenesis Promotes Apoptosis->Cardioprotection Mito_Biogenesis->Cardioprotection

Caption: Signaling pathways modulated by Diallyl Disulfide for cardioprotection.

InVivo_Workflow_DADS start Start: Induce Cardiac Disease Model (e.g., Isoproterenol) treatment DADS Administration (e.g., 50 mg/kg/day, 14 days) start->treatment monitoring In-life Monitoring (Echocardiography) treatment->monitoring endpoint Endpoint: Tissue Collection monitoring->endpoint analysis Ex Vivo Analysis endpoint->analysis western Western Blot analysis->western histo Histopathology analysis->histo h2s H₂S Measurement analysis->h2s tunel TUNEL Assay analysis->tunel

Caption: Experimental workflow for in vivo studies of Diallyl Disulfide.

Logical_Relationship_DADS DADS Diallyl Disulfide Properties Key Properties DADS->Properties Source Source: Garlic Source->DADS Antioxidant Antioxidant Properties->Antioxidant H2S_Donor H₂S Donor Properties->H2S_Donor Anti_inflammatory Anti-inflammatory Properties->Anti_inflammatory Application Therapeutic Application Antioxidant->Application H2S_Donor->Application Anti_inflammatory->Application CVD Cardiovascular Disease Application->CVD

Caption: Logical relationship of Diallyl Disulfide's properties and application.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Diallyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound derived from garlic (Allium sativum) and is a key contributor to its characteristic odor and potent biological activities.[1][2] Produced from the decomposition of allicin when garlic cloves are crushed, DADS has demonstrated a broad spectrum of antimicrobial effects against various pathogenic bacteria and fungi.[1][3] Its mechanism of action is multifaceted, involving the disruption of the cell membrane, potential interference with cellular transport systems, and inhibition of microbial communication pathways like quorum sensing.[4] The antimicrobial efficacy of diallyl sulfides, including DADS, tends to increase with the number of sulfur atoms in the molecule.[5][6]

These application notes provide detailed protocols for evaluating the antimicrobial properties of diallyl disulfide, offering a framework for researchers in microbiology, natural product chemistry, and drug development to assess its potential as a novel antimicrobial agent.

Data Presentation

The following tables summarize representative quantitative data on the antimicrobial activity of diallyl disulfide and related compounds against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Sulfides against Food-Borne Pathogens [5]

MicroorganismDiallyl disulfide (µg/mL)Diallyl trisulfide (µg/mL)Diallyl tetrasulfide (µg/mL)
Bacillus cereus1005025
Listeria monocytogenes1005025
Staphylococcus aureus20010050
Escherichia coli O157:H7400200100
Salmonella Typhimurium20010050
Clostridium perfringens1005025
Campylobacter jejuni1005025

Table 2: Antimicrobial Activity of Diallyl Trisulfide (DATS) against Campylobacter jejuni [4]

StrainMIC (µg/mL)
C. jejuni 81-17632
Chicken Isolate 116
Chicken Isolate 232
Chicken Isolate 364
Chicken Isolate 432
... (10 other isolates)≤ 32

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of diallyl disulfide that visibly inhibits the growth of a target microorganism.[4][5][7]

Materials:

  • Diallyl disulfide (DADS)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[4]

  • Sterile 96-well microtiter plates

  • Microbial culture in logarithmic growth phase

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Preparation of DADS Stock Solution: Dissolve DADS in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium. Note that the final DMSO concentration should not inhibit microbial growth (typically ≤1%).[4]

  • Preparation of Microbial Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the DADS working solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.[4]

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing broth and microbial inoculum only (no DADS).

    • Negative Control: Wells containing broth only (no inoculum).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.[4]

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[5]

  • Determination of MIC: The MIC is the lowest concentration of DADS at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[4]

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the antimicrobial activity of DADS by measuring the zone of growth inhibition around a disk impregnated with the compound.[8][9][10]

Materials:

  • DADS solution of known concentration

  • Sterile 6 mm filter paper disks

  • Agar plates (e.g., Mueller-Hinton agar)

  • Microbial culture adjusted to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.[11]

  • Preparation and Application of Disks: a. Aseptically apply a known volume (e.g., 20 µL) of the DADS solution onto a sterile filter paper disk.[8] b. Allow the solvent to evaporate completely in a sterile environment. c. Using sterile forceps, place the DADS-impregnated disk onto the center of the inoculated agar plate. Gently press the disk to ensure full contact with the agar.[11]

  • Controls:

    • Positive Control: A disk impregnated with a standard antibiotic known to be effective against the test organism.

    • Negative Control: A disk impregnated with the solvent (e.g., DMSO) used to dissolve DADS.[8]

  • Incubation: Invert the plates and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.[9]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[10]

Time-Kill Kinetic Assay

This assay evaluates the rate at which DADS kills a microbial population over time.[12][13][14]

Materials:

  • DADS solution

  • Microbial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Apparatus for serial dilution and plating (e.g., agar plates, sterile diluent, spreader)

Procedure:

  • Preparation of Cultures: Prepare a standardized microbial suspension (e.g., 1 x 10⁶ CFU/mL) in multiple flasks containing fresh broth.[12]

  • Addition of DADS: Add DADS to the flasks at different concentrations, typically corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask with no DADS.[13]

  • Incubation and Sampling: Incubate the flasks in a shaker at the appropriate temperature. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[12]

  • Viable Cell Count: a. Perform ten-fold serial dilutions of each aliquot in a sterile diluent (e.g., phosphate-buffered saline). b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates until colonies are visible.

  • Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time (in hours) to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[14][15]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_mic MIC Assay cluster_disk Disk Diffusion cluster_timekill Time-Kill Assay cluster_results Data Analysis & Interpretation DADS_Stock DADS Stock Solution MIC_Plate Serial Dilution in 96-Well Plate DADS_Stock->MIC_Plate Disk_Prep Prepare Disks DADS_Stock->Disk_Prep TK_Setup Setup Cultures with DADS DADS_Stock->TK_Setup Microbe_Culture Microbial Culture (Log Phase) MIC_Inoculate Inoculate Plate Microbe_Culture->MIC_Inoculate Disk_Inoculate Inoculate Agar Plate Microbe_Culture->Disk_Inoculate Microbe_Culture->TK_Setup MIC_Plate->MIC_Inoculate MIC_Incubate Incubate MIC_Inoculate->MIC_Incubate MIC_Read Read MIC MIC_Incubate->MIC_Read Results Determine Antimicrobial Efficacy of DADS MIC_Read->Results Disk_Place Place Disks Disk_Prep->Disk_Place Disk_Inoculate->Disk_Place Disk_Incubate Incubate Disk_Place->Disk_Incubate Disk_Measure Measure Zones Disk_Incubate->Disk_Measure Disk_Measure->Results TK_Incubate Incubate & Sample Over Time TK_Setup->TK_Incubate TK_Plate Serial Dilute & Plate TK_Incubate->TK_Plate TK_Count Count CFU TK_Plate->TK_Count TK_Plot Plot Curves TK_Count->TK_Plot TK_Plot->Results

Caption: Workflow for testing DADS antimicrobial activity.

DADS_Mechanism Proposed Antimicrobial Mechanisms of DADS cluster_cell Microbial Cell Membrane Cell Membrane ABC ABC Transporters QS Quorum Sensing (QS) System Virulence Virulence Factor Production QS->Virulence activates Metabolism Metabolic Pathways DADS Diallyl Disulfide (DADS) DADS->Membrane Disrupts Integrity DADS->ABC Downregulates DADS->QS Inhibits DADS->Metabolism Alters

Caption: Proposed antimicrobial mechanisms of DADS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of Diallyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound derived from garlic (Allium sativum) and is recognized for its significant biological activities, including antimicrobial, antithrombotic, and antitumor properties.[1] As research into the therapeutic potential of DADS expands, the accurate determination of its purity is paramount for ensuring the reliability and reproducibility of preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the quantitative analysis of diallyl disulfide. This application note provides a detailed protocol for the purity assessment of DADS using a reversed-phase HPLC (RP-HPLC) method, complete with experimental procedures, data presentation, and workflow diagrams.

Principle

This method employs reversed-phase chromatography on a C18 column to separate diallyl disulfide from potential impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. Detection is performed using an ultraviolet (UV) detector, as DADS exhibits absorbance in the UV spectrum. The concentration and purity of DADS are determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Materials and Reagents

  • Diallyl Disulfide Reference Standard: (≥98% purity)

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Methanol (MeOH): HPLC grade

  • Tetrahydrofuran (THF): HPLC grade (optional, for specific methods)

  • Sample Diluent: Acetonitrile:water (70:30, v/v)[2]

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Data Acquisition and Processing Software

The following table summarizes typical chromatographic conditions for the analysis of diallyl disulfide:

ParameterCondition 1Condition 2
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water:THF (70:27:3, v/v/v)[3]Acetonitrile:Water (70:30, v/v)[2][4]
Flow Rate 1.0 mL/min[3]1.0 mL/min[2]
Column Temperature Ambient or 30 °C25 °C[2]
Detection Wavelength 298 nm[3]254 nm[2]
Injection Volume 20 µL20 µL[2]
Run Time Approximately 15 minutesApproximately 10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of diallyl disulfide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the sample diluent to obtain concentrations ranging from 2 µg/mL to 100 µg/mL.[2] These solutions will be used to construct the calibration curve.

Preparation of Sample Solutions
  • Accurately weigh a quantity of the diallyl disulfide sample to be tested and dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

Data Analysis and Purity Calculation
  • Calibration Curve: Plot a graph of the peak area versus the concentration of the diallyl disulfide standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient of >0.999 is typically desired.[4]

  • Purity Calculation: The purity of the diallyl disulfide sample is calculated using the following formula:

    Purity (%) = (Area_sample / Area_total) x 100

    Where:

    • Area_sample is the peak area of diallyl disulfide in the sample chromatogram.

    • Area_total is the sum of the areas of all peaks in the sample chromatogram.

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized in the table below, with typical acceptance criteria.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.15 µg/mL
Specificity No interference from blank or placebo at the retention time of the analyte.Peak purity index > 0.999

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Purity_Calc Purity Calculation Peak_Integration->Purity_Calc

Caption: Experimental workflow for HPLC analysis of diallyl disulfide purity.

DADS_Signaling_Pathway cluster_cell Cancer Cell DADS Diallyl Disulfide (DADS) ROS ↑ Reactive Oxygen Species (ROS) DADS->ROS PI3K_Akt Inhibition of PI3K/Akt Pathway DADS->PI3K_Akt MAPK Activation of MAPK (JNK, p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis

Caption: Simplified signaling pathway of Diallyl Disulfide inducing apoptosis in cancer cells.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, and accurate for the determination of diallyl disulfide purity. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to implement a reliable quality control procedure for DADS. The method's robustness makes it suitable for routine analysis in both research and industrial settings. Proper method validation is crucial before implementation to ensure compliance with regulatory standards.

References

Application Notes and Protocols for Diallyl Disulfide-Induced Apoptosis in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound derived from garlic (Allium sativum) that has garnered significant attention for its potential anticancer properties.[1][2] An increasing body of in vitro research demonstrates that DADS can inhibit the proliferation of various cancer cell lines by inducing programmed cell death, or apoptosis.[1][2][3] The underlying mechanisms of DADS-induced apoptosis are multifaceted, often involving the modulation of key signaling pathways that regulate cell survival and death.[2][4][5] These mechanisms include the activation of caspases, regulation of the Bcl-2 family of proteins, and cell cycle arrest.[2][6][7]

These application notes provide a comprehensive overview of the in vitro use of Diallyl Disulfide to induce apoptosis in cancer cell lines. This document outlines the key signaling pathways affected by DADS, presents quantitative data on its efficacy in various cancer cell lines, and offers detailed protocols for essential experiments to study its apoptotic effects.

Data Presentation

The efficacy of Diallyl Disulfide in inducing apoptosis is dose- and time-dependent and varies across different cancer cell lines.[4] The following tables summarize the quantitative data from various studies.

Table 1: Effective Concentrations of Diallyl Disulfide (DADS) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ConcentrationIncubation Time (hours)Citation
HL-60Human Leukemia< 25 µMNot Specified[6]
KPL-1Breast Cancer (ER-positive)1.8–18.1 μM72[7]
MCF-7Breast Cancer (ER-positive)1.8–18.1 μM72[7]
MDA-MB-231Breast Cancer (ER-negative)1.8–18.1 μM72[7]
MKL-FBreast Cancer (ER-negative)1.8–18.1 μM72[7]
MG-63Human Osteosarcoma20, 60, 100 µM (tested concentrations)24[4]

Table 2: Effects of Diallyl Disulfide (DADS) on Apoptosis-Related Proteins

Cell LineProtein ChangeEffect of DADS TreatmentCitation
MDA-MB-231Bax142% increase[7]
MDA-MB-231Bcl-XL38% decrease[7]
MDA-MB-231Caspase-3 Activation438% increase[7]
Breast, Prostate, Lung Cancer CellsBaxIncreased translocation[8]
Breast, Prostate, Lung Cancer CellsCytochrome cIncreased release[8]
Breast, Prostate, Lung Cancer CellsCaspase-3Activation[8]
Breast, Prostate, Lung Cancer CellsCaspase-9Activation[8]
ECA109p53Increased level[5]
ECA109Bax/Bcl-2 ratioIncreased[5]

Signaling Pathways

Diallyl disulfide induces apoptosis primarily through the intrinsic (mitochondrial) pathway, although crosstalk with the extrinsic pathway can occur. Key events include the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

DADS_Apoptosis_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway cluster_Caspase_Cascade Caspase Cascade DADS Diallyl Disulfide (DADS) Bax Bax (Pro-apoptotic) DADS->Bax Promotes translocation Bcl2 Bcl-2 (Anti-apoptotic) DADS->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Permeabilizes membrane Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes cPARP Cleaved PARP

Caption: DADS-induced intrinsic apoptosis pathway.

Experimental Workflow

A typical workflow for investigating the apoptotic effects of Diallyl Disulfide on a cancer cell line involves a series of assays to assess cell viability, quantify apoptosis, and analyze the underlying molecular mechanisms.

Experimental_Workflow cluster_assays Apoptosis Assessment start Cancer Cell Line Culture treatment Treat with DADS (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_quant Apoptosis Quantification (e.g., Annexin V/PI Staining) treatment->apoptosis_quant protein_analysis Protein Expression Analysis (e.g., Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis_quant->data_analysis protein_analysis->data_analysis

Caption: General experimental workflow for studying DADS-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

Materials:

  • Diallyl Disulfide (DADS)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilization solution[9][10]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • DADS Treatment: Prepare serial dilutions of DADS in complete medium. Remove the old medium from the wells and add 100 µL of the DADS-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • DADS-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After DADS treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[13]

  • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible (within 1 hour).[13]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.[16]

Materials:

  • DADS-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein levels.[17]

References

Troubleshooting & Optimization

Technical Support Center: Diallyl Disulfide (DADS)

Author: BenchChem Technical Support Team. Date: November 2025

This center provides technical information, troubleshooting guides, and frequently asked questions regarding the stability and storage of diallyl disulfide (DADS) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is diallyl disulfide (DADS) and what are its main properties?

A1: Diallyl disulfide (DADS) is a primary organosulfur compound found in garlic (Allium sativum) and other Allium species.[1][2] It is a yellowish, oily liquid with a strong garlic odor.[1] DADS is produced from the decomposition of allicin when garlic is crushed.[1][2] It is insoluble in water but soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF).[1][3]

Q2: What are the recommended storage conditions for neat DADS?

A2: For long-term stability, neat DADS oil should be stored at -20°C.[3][4] Some suppliers also recommend storage at 2-8°C. It should be kept in a tightly closed container in a well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents.[5][6] One supplier states a stability of at least four years when stored at -20°C.[3]

Q3: How stable is DADS in aqueous solutions?

A3: DADS is sparingly soluble in aqueous buffers, and these solutions are not recommended for storage for more than one day.[3][7] The compound's stability is known to be fair, but prolonged contact with aqueous environments can lead to degradation.[8]

Q4: What are the known degradation products of DADS?

A4: DADS can decompose under certain conditions. When heated, it forms a complex mixture.[1] It can be oxidized to allicin using hydrogen peroxide.[1][2] In the presence of heat, light, or certain solvents, the precursor allicin degrades into DADS, diallyl sulfide (DAS), and diallyl trisulfide (DATS).[9]

Q5: Is DADS sensitive to light or temperature?

A5: Yes. Allicin, the precursor to DADS, is known to decompose into various sulfur compounds, including DADS, under the action of heat or light.[9] Studies on related compounds suggest that the rate of deterioration increases with temperature.[10] Therefore, protecting DADS from excessive heat and light is crucial for maintaining its integrity.

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Action
Unexpected experimental results or loss of bioactivity. DADS may have degraded due to improper storage or handling.Verify storage conditions (temperature, exposure to light/air). Prepare fresh solutions before each experiment, especially aqueous solutions.[3] Consider running a purity check using GC or HPLC.
Precipitate forms when making aqueous dilutions. DADS has very low solubility in water.First, dissolve DADS in an organic solvent like DMSO or DMF, then dilute this stock solution with the aqueous buffer.[3] A common method is to create a 1:4 solution of DMF:PBS.[3] Do not store the aqueous solution for more than a day.[3]
A change in color or odor of the neat oil. This could indicate oxidation or decomposition.Discontinue use of the suspected vial. Purchase a new, certified lot of DADS. Ensure the container is purged with an inert gas like nitrogen or argon before sealing for storage.[3]
Inconsistent results between different batches. Purity of DADS can vary. Commercial preparations are often ≥80% or ≥98% pure.[3][4]Always check the Certificate of Analysis for the specific batch purity. If high precision is required, use a high-purity standard (e.g., ≥98% HPLC grade).[4]

Data Summary Tables

Table 1: General Storage and Stability Information

ParameterRecommendation / DataSource(s)
Storage Temperature (Neat) -20°C (long-term) or 2-8°C (short-term)[3][4]
Shelf Life (Neat) ≥ 4 years at -20°C[3]
Aqueous Solution Stability Not recommended for more than one day[3][7]
Conditions to Avoid Heat, open flames, sources of ignition, strong oxidizing agents[5][6][11]
Incompatible Materials Strong oxidizing agents[5][6]
Hazardous Decomposition Forms carbon oxides and sulfur oxides upon thermal decomposition[5][6]

Table 2: Solubility of Diallyl Disulfide

SolventApproximate SolubilitySource(s)
WaterInsoluble / Sparingly soluble[1][2][3]
Ethanol~3 mg/mL[3]
DMSO~5 mg/mL[3]
Dimethyl formamide (DMF)~10 mg/mL[3]
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of DADS Stock and Working Solutions

This protocol describes the preparation of stock solutions in organic solvents and subsequent dilution into aqueous media for cell culture or other buffered experiments.

Materials:

  • Diallyl Disulfide (DADS), neat oil (purity ≥98%)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer

  • Inert gas (Argon or Nitrogen)

  • Sterile, airtight glass vials

  • Micropipettes and sterile tips

Procedure:

  • Allow the vial of neat DADS to equilibrate to room temperature before opening to prevent condensation.

  • Work in a chemical fume hood. Purge the headspace of the DADS vial with an inert gas (e.g., nitrogen) to minimize oxidation.[3]

  • Prepare a concentrated stock solution by dissolving the DADS neat oil in an organic solvent of choice (e.g., DMSO, DMF).[3] For example, to make a 10 mg/mL stock, dissolve the appropriate amount of DADS in DMF.

  • Cap the stock solution vial tightly, purge the headspace again with inert gas, and store at -20°C for long-term use.

  • For aqueous working solutions, dilute the organic stock solution into the desired buffer (e.g., PBS). For maximum solubility, DADS should first be dissolved in DMF before dilution with the aqueous buffer.[3]

    • Example: To achieve a final concentration of 0.2 mg/mL, you can dilute a 10 mg/mL DMF stock solution into PBS.

  • Crucially, prepare aqueous working solutions fresh for each experiment and do not store them for more than one day. [3][7]

Protocol 2: Stability Assessment of DADS by Gas Chromatography (GC)

This protocol provides a general framework for assessing the stability of DADS under specific experimental conditions (e.g., different temperatures, solvents). The parameters are based on established methods for DADS analysis.[12][13][14]

Instrumentation & Columns:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Column: HP-1 or DB-5 capillary column[12][13]

GC Conditions (Example):

  • Injector Temperature: 200°C[12][13]

  • Detector Temperature: 200°C[12][13]

  • Carrier Gas: Nitrogen or Helium, flow rate ~0.80 mL/min[12][13]

  • Oven Temperature Program: Initial temperature of 140°C, ramp at 1°C/min to 180°C.[12][13]

  • Injection Volume: 1.0 µL[12][13]

Procedure:

  • Sample Preparation: Prepare DADS solutions at a known concentration in the solvent or medium to be tested. Expose the samples to the desired storage conditions (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).

  • Standard Curve: Prepare a series of DADS standards of known concentrations (e.g., 0.5–20 µg/mL) in the same solvent.[13][14]

  • Analysis: At each time point, inject the prepared standards and test samples into the GC.

  • Quantification: Generate a standard curve by plotting the peak area against the concentration of the DADS standards. Use the linear regression equation from this curve to calculate the concentration of DADS remaining in the test samples at each time point.

  • Data Interpretation: A decrease in the DADS concentration over time indicates degradation. The degradation rate can be calculated for each storage condition.

Visualizations (Diagrams)

DADS_Troubleshooting_Workflow start Start: Unexpected Experimental Results q1 Was the DADS solution prepared in an aqueous buffer? start->q1 q2 Was the aqueous solution stored for >24 hours? q1->q2 Yes q3 How was the neat DADS stored? q1->q3 No q2->q3 No a2 Potential Cause: Low aqueous stability. q2->a2 Yes a1 Action: Prepare fresh aqueous solutions daily from an organic stock. (See Protocol 1) end_node Problem Resolved a1->end_node q4 Is there a visible change (color, precipitate) or odor change? q3->q4 Check Conditions a2->a1 a3 Action: Store neat DADS at -20°C in a tightly sealed vial, purged with inert gas. a3->end_node a5 Potential Cause: Degradation due to oxidation or contamination. q4->a5 Yes q4->end_node No, conditions were correct a4 Action: Discard the vial. Use a new batch and verify the Certificate of Analysis. a4->end_node a5->a4

Caption: Troubleshooting workflow for experiments involving DADS.

DADS_Degradation_Pathway cluster_0 Primary Precursor & Conditions cluster_1 Decomposition Products Allicin Allicin DADS Diallyl Disulfide (DADS) Allicin->DADS Decomposition DATS Diallyl Trisulfide (DATS) Allicin->DATS Decomposition DAS Diallyl Sulfide (DAS) Allicin->DAS Decomposition Conditions Heat, Light, Enzymes, Water Conditions->Allicin

Caption: Simplified degradation pathway of allicin to DADS.

References

Technical Support Center: Optimizing Diallyl Disulfide (DADS) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of diallyl disulfide (DADS) in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies with DADS.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective dose range for DADS in animal models?

A1: The effective dose of DADS can vary significantly depending on the animal model, the condition being studied, and the route of administration. Based on published literature, doses can range from as low as 10 mg/kg to as high as 200 mg/kg body weight. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental setup.

Q2: What is the recommended route of administration for DADS in in vivo studies?

A2: The most common routes of administration for DADS in animal studies are oral gavage and intraperitoneal (IP) injection. Dietary supplementation is also a viable option for long-term studies. The choice of administration route will depend on the experimental design, the target tissue, and the desired pharmacokinetic profile.

Q3: How should I prepare DADS for administration, given its poor water solubility?

A3: DADS is a yellowish liquid that is insoluble in water.[1] Therefore, it needs to be dissolved in a suitable vehicle for in vivo administration. Common vehicles include corn oil, canola oil, or a solution of dimethyl sulfoxide (DMSO) diluted in saline or phosphate-buffered saline (PBS). A stock solution can be made by dissolving DADS in an organic solvent like ethanol, DMSO, or dimethylformamide (DMF). For aqueous buffers, it is recommended to first dissolve DADS in DMF and then dilute with the aqueous buffer. It is not recommended to store the aqueous solution for more than one day.

Q4: What is the known toxicity profile of DADS?

A4: DADS is generally considered safe at therapeutic doses. However, high doses can lead to toxicity. For instance, one study reported that a single oral dose of up to 1600 mg/kg of diallyl sulfide (a related compound) was well-tolerated in mice with no significant changes in standard toxicological parameters. It is important to consult relevant toxicological studies and consider conducting a preliminary toxicity study in your specific animal model.

Q5: How stable is DADS in solution?

A5: DADS can be unstable and may degrade in the presence of heat, light, or certain organic solvents.[2] It is recommended to prepare fresh solutions for each experiment and store the neat oil at -20°C.[3] When preparing solutions, purging the solvent with an inert gas can help minimize oxidation.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during in vivo experiments with DADS.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results between animals or experiments - Inconsistent DADS formulation: Improper mixing or precipitation of DADS in the vehicle. - Variability in administration: Inaccurate dosing or inconsistent administration technique (e.g., oral gavage). - Animal stress: Stress from handling and administration can affect physiological responses. - DADS degradation: Use of old or improperly stored DADS solutions.- Ensure proper solubilization: Vortex or sonicate the DADS solution thoroughly before each administration to ensure a homogenous suspension. - Standardize administration protocol: Use precise techniques for dosing and administration. For oral gavage, ensure proper tube placement to avoid accidental administration into the lungs. - Acclimatize animals: Allow animals to acclimatize to handling and the administration procedure before starting the experiment to minimize stress. - Prepare fresh solutions: Always prepare DADS solutions fresh before each use.
Animal distress or adverse reactions after administration - High dose of DADS: The administered dose may be approaching toxic levels. - Vehicle toxicity: The vehicle (e.g., high concentration of DMSO) may be causing adverse effects. - Irritation at the injection site (for IP injections): DADS can be a skin irritant.- Perform a dose-finding study: Start with a lower dose and gradually increase to find the optimal therapeutic window with minimal side effects. - Optimize vehicle concentration: If using DMSO, keep the final concentration as low as possible (typically <5% in the final injection volume). - Observe animals closely: Monitor animals for any signs of distress after administration, such as lethargy, ruffled fur, or changes in behavior.
Strong garlic-like odor in the animal facility - Volatilization of DADS: DADS is a volatile compound with a strong odor.- Good ventilation: Ensure the animal facility has adequate ventilation. - Careful handling: Prepare DADS solutions in a fume hood. - Bedding change: Change animal bedding regularly to minimize odor buildup. - Odor neutralizers: Consider using commercially available odor neutralizers in the facility, following institutional guidelines.
Difficulty in dissolving DADS in the chosen vehicle - Inappropriate vehicle: The chosen vehicle may not be suitable for the required concentration of DADS. - Low temperature: DADS may be less soluble at lower temperatures.- Test different vehicles: Experiment with different biocompatible oils (corn, canola, olive) or co-solvent systems (e.g., DMSO/saline). - Gentle warming: Gently warm the vehicle to aid in dissolution, but avoid excessive heat which can degrade DADS.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies on DADS.

Table 1: Effective Doses of Diallyl Disulfide in Various In Vivo Models

Animal Model Condition Dose Administration Route Duration Observed Effects
MiceColitis-induced colorectal cancer42 and 85 ppm in dietDietary32 daysReduced number and size of colorectal tumors.
MiceHigh-fat diet-induced obesity25 or 100 mg/kgOral gavage8 weeks (5 days/week)Attenuated body and fat weight gains; improved systemic insulin resistance.
RatsNeuropathic pain25 and 50 mg/kgOral gavage14 daysSignificant reduction in pain.
RatsGastric mucosal damage100 mg/kgOral gavageSingle doseAttenuated ethanol-induced gastric mucosal injury.[4]

Table 2: Toxicological Data for Diallyl Disulfide and Related Compounds

Compound Animal Model LD50 (Median Lethal Dose) Route of Administration
Diallyl disulfideRat260 mg/kgOral
Diallyl sulfideMouse>1600 mg/kg (well-tolerated)Oral

Experimental Protocols

Protocol 1: Oral Gavage Administration of DADS in Mice
  • Preparation of DADS Solution:

    • On the day of the experiment, prepare a fresh solution of DADS in corn oil.

    • For a 50 mg/kg dose in a 25g mouse, the required dose is 1.25 mg.

    • If the desired gavage volume is 100 µL, the concentration of the DADS solution should be 12.5 mg/mL.

    • To prepare 1 mL of this solution, add 12.5 mg of DADS to 1 mL of corn oil.

    • Vortex the solution vigorously for 1-2 minutes until the DADS is completely dissolved.

  • Animal Handling and Administration:

    • Gently restrain the mouse, ensuring a secure grip without causing distress.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib.

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Slowly administer the DADS solution.

    • Carefully remove the gavage needle.

    • Monitor the animal for a few minutes to ensure there are no signs of respiratory distress.

Protocol 2: Intraperitoneal (IP) Injection of DADS in Rats
  • Preparation of DADS Solution:

    • Prepare a stock solution of DADS in DMSO (e.g., 100 mg/mL).

    • On the day of injection, dilute the stock solution with sterile saline to the desired final concentration. For example, to achieve a final dose of 25 mg/kg in a 250g rat (total dose of 6.25 mg) with a final DMSO concentration of 5%, the following calculation can be used:

      • Required volume of stock solution: 6.25 mg / 100 mg/mL = 0.0625 mL (62.5 µL)

      • Total injection volume (assuming 0.5 mL): 0.5 mL

      • Volume of saline: 0.5 mL - 0.0625 mL = 0.4375 mL (437.5 µL)

      • Final DMSO concentration: (62.5 µL / 500 µL) * 100% = 12.5% (This is higher than the recommended <5%. The stock solution concentration or injection volume should be adjusted accordingly).

      • Revised Calculation for <5% DMSO: Prepare a 50 mg/mL stock in DMSO. Required volume of stock: 6.25 mg / 50 mg/mL = 0.125 mL. To achieve a 5% final DMSO concentration, the total injection volume would be 2.5 mL (0.125 mL DMSO + 2.375 mL saline). This volume may be too large for an IP injection. A lower stock concentration or a slightly higher final DMSO percentage (with appropriate vehicle controls) may be necessary.

    • Vortex the final solution thoroughly.

  • Animal Handling and Injection:

    • Properly restrain the rat.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert the needle at a 15-30 degree angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the DADS solution.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Monitor the animal for any signs of discomfort.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by DADS and a general experimental workflow for in vivo studies.

DADS_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway DADS Diallyl Disulfide (DADS) PI3K PI3K DADS->PI3K RAS RAS DADS->RAS IKK IKK DADS->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest IkB IκBα IKK->IkB NFkB NF-κB Inflammation Inflammation NFkB->Inflammation

DADS inhibits key signaling pathways involved in cancer progression.

Experimental_Workflow A 1. Hypothesis and Experimental Design B 2. Animal Model Selection and Acclimatization A->B C 3. DADS Dose-Response and Toxicity Study B->C D 4. DADS Formulation (Vehicle Selection) C->D E 5. In Vivo Administration (Oral Gavage / IP Injection) D->E F 6. Data Collection (e.g., Tumor size, Biomarkers) E->F G 7. Tissue Harvesting and Analysis F->G H 8. Statistical Analysis and Interpretation G->H

A general workflow for conducting in vivo studies with DADS.

Troubleshooting_Logic Start Inconsistent Experimental Results? CheckFormulation Check DADS Formulation Start->CheckFormulation CheckAdmin Review Administration Technique Start->CheckAdmin CheckStability Verify DADS Stability Start->CheckStability CheckStress Assess Animal Stress Levels Start->CheckStress SolutionFormulation Ensure proper solubilization and fresh preparation CheckFormulation->SolutionFormulation SolutionAdmin Standardize dosing and handling procedures CheckAdmin->SolutionAdmin SolutionStability Use fresh solutions and proper storage CheckStability->SolutionStability SolutionStress Acclimatize animals to procedures CheckStress->SolutionStress

A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Diallyl Disulfide (DADS) Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for diallyl disulfide (DADS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DADS during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is diallyl disulfide and why is its stability a concern in experiments?

A1: Diallyl disulfide (DADS) is a biologically active organosulfur compound derived from garlic and other Allium species. It is a principal component of garlic's essential oil and is known for its potential therapeutic properties, including anticancer and cardiovascular protective effects.[1][2] However, DADS is inherently unstable and can degrade under common experimental conditions, which can lead to inaccurate and irreproducible results. Its degradation can alter its concentration and potentially form new compounds with different biological activities.

Q2: What are the main factors that cause DADS degradation?

A2: The primary factors contributing to the degradation of DADS are elevated temperature, exposure to light, and suboptimal pH conditions in aqueous solutions.[2] When heated, DADS can decompose into a complex mixture of other organosulfur compounds.[3]

Q3: How should I properly store pure DADS and its stock solutions?

A3: To ensure maximum stability, pure DADS, which is typically a yellowish oil, should be stored at -20°C in a tightly sealed container to protect it from moisture and air. For stock solutions prepared in organic solvents such as DMSO, ethanol, or dimethylformamide (DMF), it is recommended to purge the solution with an inert gas (e.g., nitrogen or argon) before sealing and storing at -20°C. This minimizes oxidation and extends the shelf-life of the compound.

Q4: What are the common degradation products of DADS?

A4: The degradation of DADS typically involves the rearrangement and exchange of sulfur atoms, leading to the formation of other diallyl polysulfides. Common degradation products include diallyl sulfide (DAS), diallyl trisulfide (DATS), and diallyl tetrasulfide.[2] The decomposition of allicin, a precursor to DADS, also yields DADS and diallyl trisulfide.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving DADS.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in cell culture. DADS degradation in the culture medium. DADS is sparingly soluble and can be unstable in aqueous environments at 37°C.Prepare fresh DADS dilutions in culture medium for each experiment. Minimize the time between adding DADS to the medium and treating the cells. Consider using a stock solution in DMSO and ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Precipitate forms when adding DADS stock solution to aqueous buffers or media. DADS has low solubility in water.[3]First, dissolve DADS in a water-miscible organic solvent like DMSO or ethanol at a higher concentration. Then, dilute this stock solution into the aqueous buffer or medium with vigorous vortexing. Do not store aqueous solutions of DADS for more than a day.
Variability in analytical quantification (HPLC/GC) of DADS. 1. Degradation during sample preparation. 2. Adsorption to plasticware. 3. Volatility of DADS.1. Keep samples on ice and minimize exposure to light during preparation. 2. Use glass or polypropylene labware. 3. Ensure sample vials are tightly sealed. Use an internal standard for quantification to account for any loss during sample handling.
Appearance of unexpected peaks in HPLC or GC chromatograms. Degradation of DADS into other diallyl polysulfides.Analyze reference standards of potential degradation products (DAS, DATS) to confirm their identity. Review handling and storage procedures to identify potential causes of degradation.

Data on DADS Stability and Solubility

The following tables summarize key quantitative data regarding the stability and solubility of Diallyl Disulfide.

Table 1: Solubility of Diallyl Disulfide

SolventApproximate Solubility
WaterInsoluble[3]
EthanolSoluble
DMSOSoluble
Dimethylformamide (DMF)Soluble
Hexane, TolueneSoluble[3]

For aqueous buffers, it is recommended to first dissolve DADS in an organic solvent like DMSO and then dilute it in the buffer. Storing aqueous solutions for more than one day is not recommended.

Table 2: Factors Influencing Diallyl Disulfide Degradation

FactorEffect on StabilityRecommendations
Temperature Degradation accelerates at temperatures above 40°C. The conversion of allicin to DADS and DATS is rapid above 37°C.[3]Store pure DADS and stock solutions at -20°C. Avoid repeated freeze-thaw cycles. During experiments, keep DADS solutions on ice whenever possible.
Light Can promote degradation.Store in amber vials or protect from light by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
pH Stability is pH-dependent. Allicin, a related compound, is most stable at pH 5-6 and degrades quickly at pH < 1.5 or > 11.[4] A similar trend is expected for DADS.For experiments in aqueous solutions, maintain the pH within a stable range if possible. Be aware that physiological pH (7.4) may not be optimal for long-term stability.
Oxidizing Agents Can be readily oxidized to allicin.[3]Avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol 1: Stability Testing of Diallyl Disulfide by HPLC

This protocol provides a method to assess the stability of DADS in a given solvent or buffer over time.

Materials:

  • Diallyl Disulfide (DADS)

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Aqueous buffer of choice (if testing aqueous stability)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Preparation of DADS Stock Solution: Accurately weigh and dissolve DADS in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with the test solvent/buffer to a final concentration within the linear range of the HPLC method (e.g., 10-50 µg/mL).

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the sample into the HPLC system to determine the initial concentration of DADS.

  • Incubation: Store the remaining sample under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, and if necessary, dilute it to the appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized for your specific column and system. A common starting point is 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Calculate the percentage of DADS remaining at each time point relative to the initial concentration at Time 0.

Protocol 2: Analysis of DADS and its Degradation Products by Gas Chromatography (GC)

This protocol is suitable for identifying and quantifying DADS and its common degradation products.

Materials:

  • DADS sample

  • GC-grade solvent (e.g., hexane, acetone)

  • Internal standard (e.g., dipropyl disulfide)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, DB-5, or similar non-polar column)

  • GC vials with septa

Procedure:

  • Preparation of Standard Solutions: Prepare individual standard solutions of DADS, diallyl sulfide (DAS), and diallyl trisulfide (DATS) in the chosen solvent at known concentrations. Also, prepare a mixed standard solution containing all three compounds.

  • Sample Preparation: Dilute the DADS sample to be analyzed in the chosen solvent. Add the internal standard at a fixed concentration to all standards and samples.

  • GC Analysis:

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min. The exact program may require optimization.

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis: Identify the peaks for DADS, DAS, and DATS in the sample chromatogram by comparing their retention times with those of the standard solutions. Quantify the compounds based on the peak areas relative to the internal standard.

Visualizing Degradation and Workflows

Diallyl Disulfide Degradation Pathway

DADS_Degradation cluster_conditions Degradation Conditions DADS Diallyl Disulfide (DADS) DAS Diallyl Sulfide (DAS) DADS->DAS Decomposition DATS Diallyl Trisulfide (DATS) DADS->DATS Disproportionation Allicin Allicin DADS->Allicin Decomposition DADS->Allicin Oxidation DAtS Diallyl Tetrasulfide DATS->DAtS Further Reactions Allicin->DADS Hydrolysis Allicin->DATS Hydrolysis Oxidation Oxidation (e.g., H2O2) Heat Heat / Light Hydrolysis Hydrolysis

Caption: A simplified diagram of DADS degradation pathways.

Experimental Workflow for DADS Stability Testing

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare DADS Stock Solution prep_sample Prepare Test Samples (Solvent/Buffer) prep_stock->prep_sample initial_analysis Initial Analysis (T=0) (HPLC/GC) prep_sample->initial_analysis incubation Incubate under Test Conditions initial_analysis->incubation timepoint_analysis Time-Point Analysis (HPLC/GC) incubation->timepoint_analysis timepoint_analysis->incubation Repeat for all time points data_analysis Calculate % DADS Remaining timepoint_analysis->data_analysis

Caption: Workflow for assessing the stability of DADS.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic rect_node rect_node start Inconsistent Experimental Results? check_storage DADS Storage Conditions Correct? start->check_storage check_prep Solution Preparation Protocol Followed? check_storage->check_prep Yes solution_storage Store at -20°C, protected from light. check_storage->solution_storage No check_conditions Experimental Conditions Controlled? check_prep->check_conditions Yes solution_prep Prepare fresh solutions, use inert gas for stocks. check_prep->solution_prep No degradation_likely Degradation is Likely check_conditions->degradation_likely Yes solution_conditions Control temperature, pH, and light exposure. check_conditions->solution_conditions No

Caption: Troubleshooting flowchart for DADS-related experiments.

References

Technical Support Center: Quantification of Diallyl Disulfide (DADS) Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of diallyl disulfide (DADS) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying DADS and its metabolites?

A1: The primary challenges in quantifying Diallyl Disulfide (DADS) and its metabolites stem from their inherent chemical properties and complex metabolic pathways. These include:

  • Volatility and Thermal Instability: DADS and its related organosulfur compounds are volatile, and their precursor, allicin, is thermally unstable, rapidly converting to other sulfides.[1][2] This can lead to analyte loss during sample preparation and analysis, particularly with techniques requiring high temperatures like Gas Chromatography (GC).

  • Low Polarity and Ionization Difficulty: DADS has a weak polarity, which makes its ionization challenging in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) systems.[3]

  • Rapid and Complex Metabolism: In vivo, DADS is quickly metabolized into a variety of other compounds, including allyl mercaptan (AM), allyl methyl sulfide (AMS), allyl methyl sulfoxide (AMSO), and allyl methyl sulfone (AMSO2).[4][5][6] Accurately tracking and quantifying this diverse range of metabolites is a significant analytical hurdle.

  • Low Bioavailability: Due to its rapid metabolism, DADS has low bioavailability, resulting in very low concentrations of the parent compound and its metabolites in biological samples, which can be difficult to detect and quantify.[7]

  • Complex Biological Matrices: Biological samples such as blood, urine, and tissues are complex matrices that can cause significant interference, known as matrix effects, during analysis.

  • Separation of Structurally Similar Compounds: DADS often coexists with other structurally similar organosulfur compounds like diallyl sulfide (DAS) and diallyl trisulfide (DATS), which have very similar physical and chemical properties, making their chromatographic separation challenging.[8][9]

Q2: Which analytical techniques are most suitable for quantifying DADS metabolites?

A2: The choice of analytical technique depends on the specific metabolite of interest, its concentration, and the biological matrix. The most common methods are:

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or an Electron-Capture Detector (ECD) is a well-established method for the analysis of volatile compounds like DADS and DATS.[2][10][11] To enhance volatility and improve peak shape, derivatization may be necessary.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is another common method used for the quantification of DADS.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for quantifying a wide range of metabolites. While DADS itself can be challenging to ionize, methods like silver ion (Ag+) induced ionization can be employed.[3] LC-MS/MS is particularly well-suited for the analysis of more polar metabolites of DADS.[16]

Q3: How can I improve the ionization of DADS in LC-MS?

A3: Due to its low polarity, DADS is difficult to ionize using standard electrospray ionization (ESI). One effective strategy is to use post-column derivatization with a silver nitrate (AgNO₃) solution. The silver ions (Ag+) form adducts with the sulfur atoms in DADS, which can then be readily detected in positive ion mode ESI-MS.[3]

Troubleshooting Guides

Issue 1: Low or No Signal for DADS Metabolites in GC-MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Analyte Loss during Sample Preparation DADS and its early metabolites are volatile. Minimize sample heating and evaporation steps. Use a gentle stream of nitrogen for solvent evaporation if necessary. Ensure all sample handling is done in a well-ventilated area, but avoid conditions that would accelerate volatilization.
Inefficient Extraction The choice of extraction solvent is critical. DADS is non-polar and soluble in organic solvents like hexane, ethyl acetate, and acetone, but insoluble in water.[1][8] Optimize your liquid-liquid extraction or solid-phase extraction (SPE) protocol with a suitable non-polar solvent.
Thermal Degradation in GC Inlet Allicin, a precursor to DADS, is highly unstable at high temperatures.[2] While DADS is more stable, high inlet temperatures can still cause degradation. Optimize the GC inlet temperature to the lowest possible setting that still allows for efficient volatilization.
Poor Derivatization For less volatile metabolites or to improve chromatographic performance, derivatization (e.g., silylation) may be required.[12][13] Ensure derivatization reagents are fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening) in GC

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Non-Optimized GC Conditions The initial column temperature, temperature ramp rate, and carrier gas flow rate all significantly impact peak shape. An initial temperature that is too high can cause solvent peak tailing which may interfere with early eluting peaks like DADS.[2] Systematically optimize these parameters.
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with sulfur-containing compounds, leading to peak tailing. Use a deactivated liner and a column specifically designed for sulfur compound analysis. Condition the column according to the manufacturer's instructions.
Co-elution with Interfering Compounds Biological samples contain numerous compounds that can co-elute with your analytes of interest. Improve sample cleanup procedures (e.g., using SPE) to remove interfering matrix components.[11] Adjust the GC temperature program to improve separation.
Issue 3: Inconsistent Quantitative Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Instability of Analytes in Sample/Standard DADS and its metabolites can degrade over time, especially when exposed to light and high temperatures.[4] Store samples and standard solutions at low temperatures (e.g., -80°C) and protect them from light. Prepare fresh working standards regularly.
Matrix Effects in LC-MS/MS Components of the biological matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. Perform a matrix effect study by comparing the response of an analyte in a pure solvent to its response in a sample matrix extract.
Variability in Sample Collection and Handling Inconsistent sample collection, storage, and preparation can introduce significant variability. Standardize all pre-analytical procedures. For blood samples, adding acetonitrile can help prevent degradation of DADS and DATS.[10]

Experimental Protocols

Protocol 1: GC-FID Analysis of DADS and DATS in Biological Samples

This protocol is based on methodologies described for the analysis of DADS and DATS in various matrices.[2][10][11]

1. Sample Preparation (Rat Blood Example) a. To 100 µL of rat blood, immediately add 200 µL of acetonitrile to precipitate proteins and prevent enzymatic degradation.[10] b. Vortex for 1 minute. c. Add 500 µL of hexane and vortex for 5 minutes for liquid-liquid extraction. d. Centrifuge at 10,000 x g for 10 minutes. e. Carefully transfer the upper hexane layer to a clean vial. f. Evaporate the solvent under a gentle stream of nitrogen. g. Reconstitute the residue in a known volume of a suitable solvent (e.g., acetone) for GC analysis.[2]

2. GC Conditions

  • Column: HP-1 or DB-5 capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector Temperature: 200°C.[2]
  • Detector (FID) Temperature: 200°C.[2]
  • Carrier Gas: Nitrogen or Helium at a flow rate of approximately 0.8 mL/min.[2]
  • Oven Temperature Program: Initial temperature of 140°C, followed by a ramp of 1°C/min to 180°C.[2]
  • Injection Volume: 1 µL.[2]

3. Quantification

  • Prepare a calibration curve using DADS and DATS standards of known concentrations.
  • The peak area of the analytes in the sample is used to determine their concentration based on the linear regression equation from the calibration curve.[2]

Protocol 2: LC-MS/MS Analysis of DADS Metabolites

This protocol provides a general framework for developing an LC-MS/MS method for DADS metabolites.

1. Sample Preparation (Urine Example) a. Thaw frozen urine samples on ice. b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any precipitates. c. Dilute the supernatant with an equal volume of mobile phase A. d. For enhanced sensitivity and to overcome ionization issues with DADS, a post-column infusion of 1 mmol/L AgNO₃ at a low flow rate (e.g., 5 µL/min) can be utilized.[3]

2. LC Conditions

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.6 mL/min.[14]
  • Gradient: Develop a gradient to separate the metabolites of interest. A typical starting point is 30% B for several minutes, followed by a ramp to 95% B.
  • Injection Volume: 5-10 µL.

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3 kV.[3]
  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
  • Transitions: Optimize the precursor and product ion transitions for each metabolite using authentic standards.

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DADS and DATS by GC

CompoundMethodLOD (µg/mL)LOQ (µg/mL)Reference
DADSGC-FID0.30631.0210[2]
DATSGC-FID0.19860.6621[2]
DADSGC-ECD< 0.05-[10]
DATSGC-ECD< 0.01-[10]
DADSGC-FID0.00960.0210[1]
DATSGC-FID0.01980.0662[1]

Table 2: Linearity of DADS and DATS Quantification by GC

CompoundMethodConcentration RangeCorrelation Coefficient (r)Reference
DADS & DATSGC-FID0.5 - 2.0 µg/mL0.9999[2]
DADSGC-ECD50 - 5000 ng/mL0.9989[10]
DATSGC-ECD10 - 500 ng/mL0.9989[10]
DADS & DATSGC-FID0.1 - 10 µg/mL0.9999[1]

Visualizations

DADS_Metabolism_Pathway DADS Diallyl Disulfide (DADS) AM Allyl Mercaptan (AM) DADS->AM Reduction AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation AMSO2 Allyl Methyl Sulfone (AMSO2) AMSO->AMSO2 Oxidation GC_Troubleshooting_Workflow Start Low/No GC Signal CheckVolatility Analyte Volatility Loss? Start->CheckVolatility CheckExtraction Inefficient Extraction? CheckVolatility->CheckExtraction No OptimizePrep Optimize Sample Prep (Minimize Heat/Evaporation) CheckVolatility->OptimizePrep Yes CheckDegradation Thermal Degradation? CheckExtraction->CheckDegradation No OptimizeSolvent Optimize Extraction Solvent (e.g., Hexane) CheckExtraction->OptimizeSolvent Yes OptimizeInlet Lower Inlet Temperature CheckDegradation->OptimizeInlet Yes End Signal Improved CheckDegradation->End No OptimizePrep->End OptimizeSolvent->End OptimizeInlet->End

References

Diallyl disulfide assay interference from other sulfur compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diallyl disulfide (DADS) assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain accurate and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying diallyl disulfide (DADS)?

A1: The most common and well-validated methods for the quantification of DADS are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2][3][4][5][6] These techniques allow for the effective separation and quantification of DADS from other related sulfur compounds.

Q2: What are the typical sample preparation steps for DADS analysis?

A2: Sample preparation typically involves extraction with an organic solvent. For oil-based samples, a common method is extraction with n-hexane in 2-propanol.[4] For other matrices, solvents like methanol, acetonitrile, or a mixture of pentane-dichloromethane may be used.[3] It is crucial to handle samples carefully to prevent the degradation of DADS, which can be unstable at high temperatures.[7]

Q3: What are the key validation parameters to consider for a DADS assay?

A3: Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[1][2][4] These parameters ensure that the analytical method is suitable for its intended purpose.

Troubleshooting Guides

Gas Chromatography (GC) Based Assays

Issue 1: Poor separation between DADS and other sulfur compounds (e.g., Diallyl Trisulfide - DATS).

  • Possible Cause: The GC column and temperature program may not be optimal for resolving structurally similar compounds.

  • Troubleshooting Steps:

    • Optimize Temperature Program: A slower temperature ramp can improve the separation between closely eluting peaks.[1]

    • Select an Appropriate GC Column: A column with a suitable stationary phase, such as an HP-1 or DB-5, is often used for the analysis of organosulfur compounds.[1][8]

    • Adjust Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium or nitrogen) can enhance separation efficiency.[1]

    • Check for System Contamination: Contamination in the injector or column can lead to peak broadening and poor resolution. Perform a bake-out of the column and clean the injector.[9][10]

Issue 2: Low sensitivity or poor peak shape for DADS.

  • Possible Cause: This could be due to issues with the injector, column, or detector.

  • Troubleshooting Steps:

    • Injector Maintenance: Ensure the injector liner is clean and replace the septum regularly to prevent leaks and sample degradation.[11]

    • Column Conditioning: The GC column may need to be conditioned to remove any contaminants and ensure a stable baseline.[10]

    • Optimize Injector and Detector Temperatures: Ensure that the injector and detector temperatures are appropriate for the analysis. For DADS, typical temperatures are around 200°C.[1][8]

    • Check for Leaks: Leaks in the carrier gas line can lead to poor sensitivity. Perform a leak test.[10][12]

High-Performance Liquid Chromatography (HPLC) Based Assays

Issue 1: Co-elution of DADS with other compounds.

  • Possible Cause: The mobile phase composition or the stationary phase of the column may not be providing adequate separation.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition: Modifying the ratio of organic solvent (e.g., acetonitrile, methanol) to water in the mobile phase can significantly impact the retention and separation of compounds.[3][6]

    • Consider a Different Column: If adjusting the mobile phase is insufficient, a column with a different stationary phase (e.g., C18) or particle size may be necessary.[6]

    • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can improve the separation of complex mixtures.[3]

Issue 2: Inconsistent retention times for DADS.

  • Possible Cause: Fluctuations in the HPLC system, such as pump performance or column temperature, can cause retention time variability.

  • Troubleshooting Steps:

    • Ensure Proper System Equilibration: Allow the HPLC system and column to equilibrate fully with the mobile phase before starting the analysis.

    • Check for Leaks: Leaks in the pump, injector, or fittings can lead to pressure fluctuations and inconsistent flow rates.

    • Control Column Temperature: Use a column oven to maintain a constant and stable temperature, as temperature variations can affect retention times.

    • Mobile Phase Preparation: Ensure the mobile phase is properly degassed and prepared consistently for each run.

Data Presentation

Table 1: Performance Characteristics of a Validated GC-FID Method for DADS Analysis

ParameterDiallyl Disulfide (DADS)Diallyl Trisulfide (DATS)
Linearity Range 0.5 - 20 µg/mL0.5 - 20 µg/mL
Correlation Coefficient (r) 0.99990.9999
Limit of Detection (LOD) 0.3063 µg/mL0.1986 µg/mL
Limit of Quantification (LOQ) 1.0210 µg/mL0.6621 µg/mL
Accuracy (% Recovery) 98.05 - 101.76%98.05 - 101.76%
Precision (%RSD) ≤ 2%≤ 2%

Source: Adapted from a study on the validation and analysis of DADS and DATS in garlic using gas chromatography.[1]

Table 2: Performance Characteristics of a Validated HPLC-UV Method for DADS Analysis

ParameterDiallyl Disulfide (DADS)
Linearity Range 8 - 48 µg/mL
Detection Wavelength 298 nm
Mobile Phase Acetonitrile-water-tetrahydrofuran (70:27:3, v/v/v)
Column Phenomenex Luna C18 (25 cm x 4.6 mm, 5 µm)

Source: Adapted from a study on the validation of an HPLC method for the quantitative determination of allyl disulfide.[6]

Experimental Protocols

Protocol 1: Gas Chromatography (GC) with Flame Ionization Detection (FID) for DADS Quantification
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: HP-1 capillary column.

  • Carrier Gas: Nitrogen or Helium at a flow rate of 0.80 mL/min.[1]

  • Injector Temperature: 200°C.[1]

  • Detector Temperature: 200°C.[1]

  • Oven Temperature Program: Initial temperature of 140°C, increasing at a rate of 1°C/min to 180°C.[1]

  • Injection Volume: 1.0 µL.[1]

  • Quantification: Based on a calibration curve generated from DADS standards of known concentrations.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection for DADS Quantification
  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenomenex Luna C18 (25 cm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic mixture of acetonitrile, water, and tetrahydrofuran (70:27:3, v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 298 nm.[6]

  • Quantification: Based on a calibration curve generated from DADS standards of known concentrations.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample containing DADS Extraction Solvent Extraction (e.g., hexane, methanol) Sample->Extraction Filtration Filtration Extraction->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation (HP-1 or DB-5 column) GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Results (DADS Concentration) Quantification->Results

Caption: Workflow for Diallyl Disulfide Analysis using Gas Chromatography.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Poor Separation of DADS from other Sulfur Compounds Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Inappropriate Column Problem->Cause2 Cause3 Isocratic Elution Insufficient Problem->Cause3 Solution1 Adjust Solvent Ratio Cause1->Solution1 Solution2 Switch to a Different Stationary Phase (e.g., C18) Cause2->Solution2 Solution3 Implement Gradient Elution Cause3->Solution3

Caption: Troubleshooting Logic for Poor Separation in HPLC Analysis of DADS.

References

Technical Support Center: Enhancing the Bioavailability of Diallyl Disulfide (DADS) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diallyl disulfide (DADS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental application of DADS, with a focus on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is diallyl disulfide (DADS) and why is its bioavailability a concern?

A1: Diallyl disulfide (DADS) is a primary organosulfur compound found in garlic (Allium sativum) and is responsible for many of its therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] However, DADS has low bioavailability due to its poor water solubility, high volatility, rapid metabolism in the body, and instability under normal conditions.[1][3][4][5] These factors limit its clinical efficacy, making formulation strategies to enhance its bioavailability a critical area of research.

Q2: What are the main strategies to improve the bioavailability of DADS?

A2: The primary strategies to enhance the bioavailability of DADS involve the use of advanced drug delivery systems. These include:

  • Nanoformulations: Encapsulating DADS into nanoparticles such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions can protect it from degradation, improve its solubility, and provide controlled release.[6][7][8][9]

  • Encapsulation with Cyclodextrins: Complexing DADS with cyclodextrins, like β-cyclodextrin, can increase its stability, reduce its volatility, and improve its water solubility.[10][11][12]

Q3: What are the expected outcomes of using a nanoformulation for DADS delivery?

A3: Using nanoformulations for DADS delivery is expected to:

  • Increase Therapeutic Efficacy: By improving bioavailability, a higher concentration of DADS can reach the target site, potentially leading to enhanced therapeutic effects at lower doses.

  • Provide Sustained Release: Many nanoformulations are designed for controlled and sustained release, which can maintain therapeutic concentrations of DADS over a longer period.[6]

  • Improve Stability: Encapsulation protects DADS from environmental factors like light, heat, and oxygen, as well as from rapid metabolic degradation in the body.[11][12]

Q4: How can I characterize the successful formulation of DADS-loaded nanoparticles?

A4: Successful formulation can be confirmed through various characterization techniques, including:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the average size and size distribution of the nanoparticles. A narrow PDI indicates a homogenous formulation.

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.

  • Entrapment Efficiency (%EE): This determines the percentage of DADS that has been successfully encapsulated within the nanoparticles. It is typically measured using techniques like UV-spectrophotometry or gas chromatography after separating the encapsulated from the unencapsulated drug.[7][13]

  • Morphology: Techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface characteristics of the nanoparticles.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with DADS formulations.

Problem Potential Cause(s) Suggested Solution(s)
Low Entrapment Efficiency (%EE) in Liposomes - Inappropriate lipid composition (Cholesterol:Phospholipid ratio).- Insufficient amount of DADS.- Issues with the thin film hydration process.- Optimize the Cholesterol:Phospholipid molar ratio. A lower ratio can sometimes increase entrapment for lipophilic drugs.[6]- Increase the initial concentration of DADS in the formulation.[6]- Ensure the lipid film is thin and evenly distributed before hydration. Control the hydration temperature and agitation.
Poor Stability of DADS Formulation (e.g., aggregation, drug leakage) - Suboptimal zeta potential.- Degradation of DADS due to exposure to heat, light, or oxygen.- Incompatible excipients.- Adjust the surface charge of nanoparticles to achieve a higher absolute zeta potential value (typically > ±30 mV for good stability).- Store formulations protected from light at a low temperature (e.g., 4°C).[6]- Use antioxidants like Butylated Hydroxytoluene (BHT) in the formulation.[6]- Ensure all excipients are compatible with DADS.
Inconsistent Results in Biological Assays - Variability in the release kinetics of DADS from the formulation.- Degradation of DADS in the cell culture media.- Inaccurate quantification of DADS.- Characterize the in vitro release profile of your formulation to ensure consistency between batches.- Pre-dissolve DADS formulations in an appropriate solvent like DMSO before adding to media, and perform experiments over a consistent and appropriate timeframe.[6]- Use a validated analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for accurate quantification of DADS.[14]
Difficulty in Handling and Applying DADS due to Volatility - DADS is a highly volatile compound.- Encapsulation with β-cyclodextrin can significantly reduce the volatility of DADS, making it easier to handle and apply.[11][12]- Work in a well-ventilated area, preferably a fume hood, when handling pure DADS.

Data on DADS Formulations

The following tables summarize quantitative data from studies on various DADS formulations.

Table 1: Physicochemical Properties of Diallyl Disulfide Formulations

Formulation TypeKey ComponentsParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Liposomes Phosphatidylcholine, Cholesterol208.1-91.7[6]
PEGylated Liposomes DSPC, Cholesterol, mPEG-DSPE114.46-12.1495[15]
Solid Lipid Nanoparticles (SLN) loaded with Garlic Oil (containing DADS) Not specified106.5 ± 40.3-30.2> 90[9]
β-Cyclodextrin Inclusion Complex β-Cyclodextrin--> 90 (powder recovery)[11]

DSPC: Distearoylphosphatidylcholine; mPEG-DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

Table 2: In Vitro Efficacy of Diallyl Disulfide Formulations

Cell LineFormulationIC50 Value (µg/mL)ObservationReference
Wood-rotting fungi (T. hirsuta)Diallyl Disulfide116.2-[8]
Wood-rotting fungi (L. sulphureus)Diallyl Disulfide73.2-[8]

Experimental Protocols

Preparation of DADS-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate DADS within a lipid bilayer to improve its stability and facilitate its delivery.

Materials:

  • Diallyl Disulfide (DADS)

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • Chloroform

  • Distilled water

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Dissolve specific molar ratios of phosphatidylcholine and cholesterol, along with a predetermined amount of DADS, in chloroform in a round-bottom flask.[6]

  • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the gel-to-liquid crystalline phase transition temperature of the phospholipid (e.g., 60°C) to form a thin, uniform lipid film on the inner wall of the flask.[6]

  • Hydrate the dry lipid film by adding distilled water and agitating the flask by hand until a homogenous milky dispersion of multilamellar vesicles (MLVs) is formed.[6]

  • For size reduction and to form unilamellar vesicles (ULVs), sonicate the liposomal dispersion using a probe sonicator.[6]

  • Store the final liposomal suspension at 4°C for further characterization and use.[6]

Encapsulation of DADS with β-Cyclodextrin

Objective: To form an inclusion complex of DADS with β-cyclodextrin to enhance its stability and water solubility.

Materials:

  • Diallyl Disulfide (DADS)

  • β-Cyclodextrin (β-CD)

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in distilled water by stirring at a constant temperature.

  • Slowly add DADS to the β-cyclodextrin solution while continuously stirring. The molar ratio of DADS to β-CD should be optimized for maximum encapsulation.

  • Continue stirring the mixture for several hours to allow for the formation of the inclusion complex.

  • The resulting suspension can be filtered and the collected solid (the DADS-β-CD complex) is then dried (e.g., by lyophilization or oven drying at a controlled temperature).

  • The powdered DADS-β-CD inclusion complex can be stored for further analysis and application.[11][12]

Quantification of DADS using Gas Chromatography (GC)

Objective: To accurately determine the concentration of DADS in a sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: HP-1 or equivalent non-polar capillary column.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 0.80 mL/min).[14]

  • Injector and Detector Temperature: 200°C.[14]

  • Oven Temperature Program: Initial temperature of 140°C, increasing at a rate of 1°C/min to 180°C.[14]

  • Injection Volume: 1.0 µL.[14]

Procedure:

  • Sample Preparation: Extract DADS from the sample matrix (e.g., plasma, formulation) using a suitable organic solvent like hexane. For blood samples, immediate addition of acetonitrile can prevent degradation.[16]

  • Standard Curve Preparation: Prepare a series of standard solutions of DADS of known concentrations in the same solvent used for sample extraction.[14]

  • Injection: Inject the prepared standards and samples into the GC system.

  • Analysis: Identify the DADS peak based on its retention time, which should be consistent with the standard. Quantify the amount of DADS in the samples by comparing the peak area with the standard curve.

Visualizations

Signaling Pathways Modulated by Diallyl Disulfide

DADS_Signaling_Pathways DADS Diallyl Disulfide (DADS) ROS ROS Generation DADS->ROS induces NFkB NF-κB Pathway DADS->NFkB inhibits p53 p53/p21 Pathway DADS->p53 activates PI3K PI3K/Akt/mTOR Pathway DADS->PI3K inhibits Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammation ↓ NFkB->Inflammation p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest PI3K->Apoptosis inhibition leads to PI3K->CellCycleArrest inhibition leads to

Caption: Key signaling pathways affected by Diallyl Disulfide (DADS).

General Experimental Workflow for DADS Formulation and Evaluation

DADS_Workflow start Start: Select Formulation Strategy (e.g., Liposomes, SLNs, Cyclodextrin) formulation Formulation Preparation start->formulation characterization Physicochemical Characterization (Size, Zeta, %EE) formulation->characterization invitro In Vitro Evaluation (Release Kinetics, Cell Viability) characterization->invitro invivo In Vivo Evaluation (Pharmacokinetics, Efficacy) invitro->invivo data_analysis Data Analysis and Interpretation invivo->data_analysis end Conclusion data_analysis->end

References

Validation & Comparative

A Comparative Analysis of Diallyl Disulfide and Diallyl Trisulfide: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Diallyl disulfide (DADS) and diallyl trisulfide (DATS) are two of the primary organosulfur compounds derived from garlic (Allium sativum). Both are produced upon the enzymatic breakdown of allicin when garlic cloves are crushed or cut.[1] These compounds have garnered significant attention within the scientific community for their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[2][3][4] While structurally similar, the presence of an additional sulfur atom in DATS often confers greater potency in various biological assays.[5][6] This guide provides an objective comparison of their effects, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their work.

Quantitative Comparison of Biological Activities

The following table summarizes the quantitative data from various studies, offering a direct comparison of the efficacy of DADS and DATS in different experimental models. In general, DATS exhibits greater potency, often demonstrating lower IC50 values for cytotoxicity in cancer cell lines and more potent inhibition of inflammatory markers.

Biological ActivityCompoundCell Line/ModelConcentration/DosageObserved EffectReference
Anticancer DADSHuman Colon Cancer (HCT-15)Not specifiedLess effective at inhibiting growth compared to DATS.[6]
DATSHuman Colon Cancer (HCT-15)Not specifiedSignificantly suppressed cell growth.[6]
DADSHuman Breast Cancer (MCF-7)IC50: 1.8-18.1 µM (72h)Growth inhibition and apoptosis induction.[7]
DATSHuman Breast Cancer (MCF-7)Not specifiedMore potent growth inhibition than DADS.[8]
DADSHuman Colon Cancer (colo 205)10 and 25 µMInhibited migration and invasion.[9]
DATSHuman Colon Cancer (colo 205)10 and 25 µMHigher inhibition of migration and invasion than DADS.[9]
Anti-inflammatory DADSLPS-stimulated BV2 microgliaPretreatmentInhibited NO and PGE₂ production; attenuated pro-inflammatory cytokines (IL-1β, TNF-α).[10]
DATSLPS-stimulated RAW 264.7 macrophagesNon-toxic concentrationsInhibited NO and PGE₂ production; attenuated pro-inflammatory cytokines (TNF-α, IL-1β).[11]
Antioxidant DADSDoxorubicin-induced nephropathy model30 mg/kg dailyAmeliorated oxidative injury through Nrf2 activation.[12]
DATSHigh glucose-exposed cardiomyocytes10 µMReduced intracellular ROS and caspase-3 activity via the PI3K/Akt/Nrf2 pathway.[13]
Cardioprotective DADS & DATSEndothelial cells with ox-LDL insultNot specifiedReversed the suppression of eNOS phosphorylation and NO production.[14]
Neuroprotective DADSChronic constriction-induced neuropathic pain in rats25 and 50 mg/kg for 14 daysReduced pain and restored H₂S, BDNF, and Nrf2 levels.[15]
DATSChronic constriction-induced neuropathic pain in rats20 and 40 mg/kg for 14 daysReduced pain and restored H₂S, BDNF, and Nrf2 levels.[15]

Signaling Pathways and Mechanisms of Action

DADS and DATS exert their biological effects by modulating a variety of intracellular signaling pathways. While there is considerable overlap, the magnitude of their effects on these pathways often differs.

Diallyl Disulfide (DADS)

DADS has been shown to induce cell cycle arrest, apoptosis, and inhibit inflammation and oxidative stress through several key pathways.[2][16][17] A primary mechanism involves the modulation of the NF-κB and MAPK signaling pathways.[10][18] DADS can also activate the Nrf2 antioxidant response pathway, leading to the expression of protective enzymes.[2][12]

DADS_Signaling_Pathway DADS Diallyl Disulfide (DADS) ROS ROS Production DADS->ROS induces PI3K_Akt PI3K/Akt Pathway DADS->PI3K_Akt inhibits NF_kB NF-κB Pathway DADS->NF_kB inhibits MAPK MAPK Pathway (ERK, JNK, p38) DADS->MAPK modulates Nrf2 Nrf2 Activation DADS->Nrf2 activates Apoptosis Apoptosis ROS->Apoptosis Invasion Invasion & Migration PI3K_Akt->Invasion Inflammation Inflammation (↓ iNOS, COX-2, TNF-α, IL-1β) NF_kB->Inflammation MAPK->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest MAPK->CellCycleArrest AntioxidantEnzymes Antioxidant Enzymes (↑ HO-1, NQO-1) Nrf2->AntioxidantEnzymes DATS_Signaling_Pathway DATS Diallyl Trisulfide (DATS) ROS_DATS ROS Generation DATS->ROS_DATS induces G2M_Arrest G2/M Phase Arrest DATS->G2M_Arrest NF_kB_DATS NF-κB Inhibition DATS->NF_kB_DATS Nrf2_DATS Nrf2 Activation DATS->Nrf2_DATS Invasion_DATS Inhibition of Invasion & Angiogenesis DATS->Invasion_DATS Mitochondria Mitochondrial Pathway (↓ Bcl-2, ↑ Bax) ROS_DATS->Mitochondria Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Apoptosis_DATS Apoptosis Caspases->Apoptosis_DATS Inflammation_DATS ↓ Pro-inflammatory Mediators NF_kB_DATS->Inflammation_DATS Antioxidant_DATS ↑ Antioxidant Enzymes Nrf2_DATS->Antioxidant_DATS Cell_Viability_Workflow A 1. Seed cells in 96-well plate B 2. Treat with DADS/DATS at various concentrations A->B C 3. Add MTS reagent to each well B->C D 4. Incubate for 1-4 hours at 37°C C->D E 5. Measure absorbance at 490 nm D->E F 6. Calculate % viability and IC50 E->F

References

Diallyl Disulfide: A Comparative Guide to its Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its potential therapeutic applications. This guide provides a comprehensive comparison of DADS's efficacy in anticancer, cardiovascular, anti-inflammatory, and antioxidant contexts, benchmarked against its close structural analog, diallyl trisulfide (DATS), and other relevant alternatives. The information presented is supported by experimental data to aid in research and development decisions.

I. Anticancer Effects

DADS has demonstrated notable anticancer activity across a range of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration and invasion.

Comparative Efficacy of Diallyl Disulfide (DADS) vs. Diallyl Trisulfide (DATS) on Cancer Cell Viability
Cell LineCompoundIC50 (µM)Incubation Time (h)Citation
Human Breast Cancer
MCF-7DADS472[1]
MDA-MB-231DADS672[1]
KPL-1DADS18.172[2]
MKL-FDADS1.872[2]
Human Colon Cancer
HCT-15DATS11.5Not Specified[3]
DLD-1DATS13.3Not Specified[3]
Human Lung Cancer
NCI-H460DATS130.324[4]
DATS37.548[4]
DATS18.572[4]
Human Ovarian Cancer
A2780DATSVaries (Dose-dependent)24, 48, 72
A2780/DDP (Cisplatin-resistant)DATSVaries (Dose-dependent)24, 48, 72

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Key Signaling Pathways in Anticancer Activity

DADS and DATS exert their anticancer effects by modulating several key signaling pathways. The diagram below illustrates the central role of NF-κB, PI3K/Akt, and Nrf2 pathways in DADS-induced apoptosis and cell cycle arrest.

DADS DADS ROS ROS Generation DADS->ROS PI3K_Akt PI3K/Akt Pathway Inhibition DADS->PI3K_Akt NFkB NF-κB Inhibition DADS->NFkB Nrf2 Nrf2 Activation ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Upregulation Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest NFkB->Apoptosis

DADS Anticancer Signaling Pathways

II. Cardiovascular Protective Effects

Both DADS and DATS have shown promise in ameliorating cardiovascular complications, particularly in the context of diabetic cardiomyopathy. Their beneficial effects are attributed to their antioxidant and anti-apoptotic properties.

Comparative Efficacy in a Diabetic Rat Model

A study on streptozotocin-induced diabetic rats demonstrated that both DADS and DATS could improve cardiac function, with DATS showing greater efficacy.[5]

ParameterControlDiabeticDiabetic + DADSDiabetic + DATSCitation
Fractional Shortening (%) 45.1 ± 2.328.7 ± 1.936.4 ± 2.141.2 ± 2.2[5]
Signaling Pathways in Cardioprotection

The cardioprotective effects of DADS involve the activation of the PI3K/Akt survival pathway and the inhibition of apoptotic pathways.

DADS DADS PI3K_Akt PI3K/Akt Pathway Activation DADS->PI3K_Akt Apoptotic_Pathways Apoptotic Pathway Inhibition DADS->Apoptotic_Pathways Cardiac_Function Improved Cardiac Function PI3K_Akt->Cardiac_Function Apoptotic_Pathways->Cardiac_Function Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, CSE) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation DADS DADS DADS->NFkB_Activation Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Proinflammatory_Cytokines Upregulation Oxidative_Stress Oxidative Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation DADS DADS DADS->Nrf2_Activation Enhancement Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2_Activation->Antioxidant_Enzymes Upregulation cluster_0 MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of DADS A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G cluster_1 TUNEL Assay Workflow H 1. Fix and permeabilize DADS-treated and control cells I 2. Incubate with TdT and Br-dUTP to label DNA strand breaks H->I J 3. Add FITC-conjugated anti-BrdU antibody I->J K 4. Counterstain with Propidium Iodide (PI) J->K L 5. Analyze by flow cytometry or fluorescence microscopy K->L cluster_2 Western Blot Workflow M 1. Lyse DADS-treated and control cells to extract proteins N 2. Separate proteins by size using SDS-PAGE M->N O 3. Transfer proteins to a PVDF membrane N->O P 4. Block the membrane to prevent non-specific binding O->P Q 5. Incubate with primary antibodies (e.g., anti-p-p65, anti-p-Akt) P->Q R 6. Incubate with HRP-conjugated secondary antibodies Q->R S 7. Detect chemiluminescence and quantify protein bands R->S

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Diallyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of synthetic and natural diallyl disulfide (DADS), a key organosulfur compound found in garlic with demonstrated anti-cancer properties. The information presented is supported by experimental data to aid in informed decision-making for research and development purposes.

Data Presentation: Synthetic vs. Natural DADS Efficacy

A direct comparative study on the apoptotic effects of natural (n-DADS) and synthetic (s-DADS) diallyl disulfide in human breast cancer MCF-7 cells concluded that both forms exhibit similar cytotoxicities. The study also noted that the apoptotic effects of both s-DADS and n-DADS were superior to those of the conventional anticancer agents 5-fluorouracil and cyclophosphamide[1][2].

While the aforementioned study provides a qualitative comparison, the following table summarizes quantitative data on the efficacy of DADS from various studies. It is important to note that many studies do not specify the origin (natural or synthetic) of the DADS used.

Cell LineDADS ConcentrationTreatment DurationObserved EffectSource of DADSReference
MCF-7 (Breast Cancer) 50 µmol·L⁻¹24 hours9.22% apoptosisUnspecified
100 µmol·L⁻¹24 hours20.2% apoptosisUnspecified
200 µmol·L⁻¹24 hours42% apoptosisUnspecified
MDA-MB-231 (Breast Cancer) 8 µM24 hours15.03% apoptosis (early and late)Unspecified[3]
MG-63 (Osteosarcoma) 20 µM48 hours~20% inhibition of cell viabilityNatural
40 µM48 hours~40% inhibition of cell viabilityNatural
60 µM48 hours~60% inhibition of cell viabilityNatural
80 µM48 hours~75% inhibition of cell viabilityNatural
100 µM48 hours~85% inhibition of cell viabilityNatural

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • DADS Treatment: The culture medium is replaced with fresh medium containing various concentrations of DADS (e.g., 0, 20, 40, 60, 80, 100 µM) and incubated for specified durations (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with DADS at the desired concentrations and for the specified time.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: After incubation, an additional volume of 1X binding buffer is added, and the cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis[4][5][6].

Western Blot Analysis for Apoptotic Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.

  • Protein Extraction: DADS-treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[7].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway affected by DADS and a typical experimental workflow for its evaluation.

DADS_Apoptosis_Pathway DADS Diallyl Disulfide (DADS) PI3K PI3K DADS->PI3K Inhibits Akt Akt DADS->Akt Inhibits Phosphorylation Bax Bax (Pro-apoptotic) DADS->Bax Promotes PI3K->Akt Activates pAkt p-Akt (Inactive) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: DADS-induced apoptotic signaling pathway.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Culture (e.g., MCF-7) treatment Treatment with Synthetic vs. Natural DADS (Varying Concentrations & Durations) start->treatment cell_viability Cell Viability Assay (MTT Assay) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot for Bcl-2, Caspase-3, etc.) treatment->protein_analysis data_analysis Data Analysis and Comparison (IC50 values, Apoptosis %) cell_viability->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparing DADS efficacy.

References

Diallyl Disulfide: A Comparative Guide to its Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of diallyl disulfide (DADS), a key organosulfur compound found in garlic. It objectively compares its performance with its structural analogs, diallyl sulfide (DAS) and diallyl trisulfide (DATS), supported by experimental data. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds in oncology.

Comparative Efficacy: DADS and its Analogs

Diallyl disulfide (DADS), diallyl trisulfide (DATS), and diallyl sulfide (DAS) are three of the principal oil-soluble organosulfur compounds derived from garlic, each exhibiting anticancer properties.[1][2] Experimental evidence consistently demonstrates a structure-activity relationship among these compounds, with the number of sulfur atoms directly correlating with their anticancer potency. In general, the order of efficacy is DATS > DADS > DAS.

Table 1: Comparative IC50 Values of Diallyl Sulfide (DAS), Diallyl Disulfide (DADS), and Diallyl Trisulfide (DATS) in Various Cancer Cell Lines.
Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (h)Citation
HCT-15Colon CancerDATS11.5-[3]
HCT-15Colon CancerDAS> 100-[3]
HCT-15Colon CancerDADS> 100-[3]
DLD-1Colon CancerDATS13.3-[3]
DLD-1Colon CancerDAS> 100-[3]
DLD-1Colon CancerDADS> 100-[3]
KPL-1Breast CancerDADS1.8 - 18.172[4]
MCF-7Breast CancerDADS1.8 - 18.172[4]
MDA-MB-231Breast CancerDADS1.8 - 18.172[4]
MKL-FBreast CancerDADS1.8 - 18.172[4]
CCF-STTG1AstrocytomaDADS29.3 ± 2.148[5]
SW1783AstrocytomaDADS85.6 ± 1.748[5]
SW1088AstrocytomaDADS98.4 ± 1.948[5]
NCI-H460Lung CancerDATS130.324[6]
NCI-H460Lung CancerDATS37.548[6]
NCI-H460Lung CancerDATS18.572[6]

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions. The data clearly indicates that DATS is significantly more potent than DADS and DAS in inhibiting the growth of colon cancer cells.[3]

Core Mechanisms of Action

The anticancer effects of DADS and its analogs are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of cellular oxidative stress. These compounds influence a range of signaling pathways crucial for cancer cell survival and proliferation.

Apoptosis Induction

DADS and its analogs are potent inducers of apoptosis in various cancer cell lines.[5][7] This programmed cell death is often mediated through the intrinsic mitochondrial pathway.

Key Molecular Events:

  • Bcl-2 Family Proteins: DADS treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

  • Mitochondrial Pathway: The altered balance of Bcl-2 family proteins leads to Bax translocation to the mitochondria, resulting in the release of cytochrome c.[7]

  • Caspase Activation: Released cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[7][8] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Experimental Workflow: Western Blot for Apoptosis Markers

cluster_0 Cell Lysis & Protein Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_treatment Treat Cancer Cells (e.g., DADS, DATS) lysis Lyse Cells & Extract Proteins cell_treatment->lysis quantification Quantify Protein Concentration (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE Gel Electrophoresis quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate secondary_ab->detection imaging Image Chemiluminescence detection->imaging analysis Densitometry Analysis imaging->analysis

Figure 1: Workflow for Western Blot analysis of apoptosis-related proteins.

Cell Cycle Arrest

DADS and its analogs can induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[4][6] This prevents cancer cells from dividing and proliferating.

Key Molecular Events:

  • Cyclin-Dependent Kinases (CDKs) and Cyclins: DADS has been shown to modulate the expression and activity of key cell cycle regulators, including Cdc25C and Cyclin B1.[4]

  • p38 MAPK Pathway: The activation of the p38 MAPK signaling pathway is involved in DADS-induced G2/M arrest in gastric cancer cells.[4]

Experimental Workflow: Flow Cytometry for Cell Cycle Analysis

cluster_0 Sample Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis cell_treatment Treat Cancer Cells (e.g., DADS, DATS) harvest Harvest & Wash Cells cell_treatment->harvest fixation Fix Cells (e.g., 70% Ethanol) harvest->fixation rnase Treat with RNase A fixation->rnase pi_stain Stain with Propidium Iodide (PI) rnase->pi_stain flow_cytometry Acquire Data on Flow Cytometer pi_stain->flow_cytometry analysis Analyze DNA Content Histogram (ModFit LT, FlowJo) flow_cytometry->analysis

Figure 2: Workflow for cell cycle analysis using flow cytometry.

Modulation of Oxidative Stress

The role of DADS and its analogs in modulating oxidative stress is complex and appears to be context-dependent. They can act as both antioxidants and pro-oxidants. In some contexts, they protect normal cells from oxidative damage, while in cancer cells, they can induce the production of reactive oxygen species (ROS), which can trigger apoptosis.[5][10]

Signaling Pathways Modulated by DADS and Analogs

DADS, DATS, and DAS exert their anticancer effects by modulating several key signaling pathways. The differential impact on these pathways contributes to their varying potency.

PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Both DADS and DATS have been shown to inhibit this pathway.[11][12][13]

  • Diallyl Trisulfide (DATS): DATS treatment leads to a rapid decrease in the phosphorylation of Akt at both Ser473 and Thr308, leading to its inactivation.[12] This inactivation is associated with the downregulation of insulin-like growth factor receptor 1 (IGF-1R).[12]

  • Diallyl Disulfide (DADS): DADS has also been reported to modulate PI3K/Akt signaling in human prostate carcinoma cells.[13]

Signaling Pathway: DATS-Mediated Inhibition of the PI3K/Akt Pathway

DATS Diallyl Trisulfide (DATS) IGF1R IGF-1R DATS->IGF1R inhibits Akt Akt DATS->Akt inactivates PI3K PI3K IGF1R->PI3K PI3K->Akt activates BAD BAD Akt->BAD inhibits (by phosphorylation) Apoptosis Apoptosis BAD->Apoptosis

Figure 3: DATS inhibits the PI3K/Akt survival pathway, leading to apoptosis.

MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in regulating cell proliferation, differentiation, and apoptosis. DADS and DATS have been shown to activate these pathways to induce apoptosis.[4][11][14]

  • Diallyl Disulfide (DADS): DADS activates the p38 MAPK pathway, which plays a crucial role in the G2/M arrest of gastric cancer cells.[4]

  • Diallyl Trisulfide (DATS): DATS activates ERK, JNK, and p38 in papillary thyroid cancer cells, leading to apoptosis.[14]

Signaling Pathway: DADS-Mediated Activation of the p38 MAPK Pathway

DADS Diallyl Disulfide (DADS) p38 p38 MAPK DADS->p38 activates Cdc25C Cdc25C p38->Cdc25C inhibits G2M_Arrest G2/M Arrest Cdc25C->G2M_Arrest promotes progression (inhibited by DADS)

Figure 4: DADS induces G2/M cell cycle arrest via activation of the p38 MAPK pathway.

NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. DADS has been shown to inhibit the NF-κB pathway.[1]

  • Diallyl Disulfide (DADS): DADS inhibits the activation and nuclear translocation of the p65, p50, and c-Rel subunits of NF-κB in melanoma cells.[1] This leads to the downregulation of anti-apoptotic proteins like Bcl-2.

Signaling Pathway: DADS-Mediated Inhibition of the NF-κB Pathway

DADS Diallyl Disulfide (DADS) IKK IKK DADS->IKK inhibits IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Bcl2 Bcl-2 Gene Nucleus->Bcl2 activates transcription Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Figure 5: DADS inhibits the NF-κB pathway, leading to decreased Bcl-2 expression and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the assays commonly used to investigate the anticancer effects of DADS and its analogs.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Diallyl disulfide (DADS), Diallyl trisulfide (DATS), or Diallyl sulfide (DAS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of DADS, DATS, or DAS for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Diallyl disulfide (DADS), Diallyl trisulfide (DATS), or Diallyl sulfide (DAS)

  • 6-well plates

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the specified time.[6]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[6]

  • Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.[6]

  • Add 500 µL of PI staining solution and incubate in the dark for 15-30 minutes at room temperature.[6]

  • Analyze the samples using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).[15][16]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

  • Cancer cell line of interest

  • Diallyl disulfide (DADS), Diallyl trisulfide (DATS), or Diallyl sulfide (DAS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the compounds as described for the other assays.

  • Lyse the cells in lysis buffer and collect the total protein.

  • Determine the protein concentration using a protein assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Diallyl disulfide and its analogs, particularly diallyl trisulfide, demonstrate significant potential as anticancer agents. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, provides a strong rationale for their further investigation in preclinical and clinical settings. This guide provides a comparative overview of their mechanisms of action and the experimental approaches used to elucidate them, serving as a foundational resource for researchers in the field. The provided data and protocols can aid in the design of future studies aimed at harnessing the therapeutic potential of these promising natural compounds.

References

A Comparative Analysis of Diallyl Disulfide and Sulforaphane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two potent organosulfur compounds, diallyl disulfide (DADS) and sulforaphane (SFN). Both phytochemicals, derived from garlic and cruciferous vegetables respectively, have garnered significant attention for their therapeutic potential, particularly in cancer chemoprevention and as modulators of cellular signaling pathways. This document aims to present an objective comparison of their biological activities, supported by experimental data, detailed methodologies for key experiments, and visual representations of their mechanisms of action.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of DADS and SFN is crucial for their application in experimental settings and potential pharmaceutical development.

PropertyDiallyl Disulfide (DADS)Sulforaphane (SFN)
Source Garlic (Allium sativum)Cruciferous vegetables (e.g., broccoli, kale)
Chemical Formula C6H10S2C6H11NOS2
Molar Mass 146.27 g/mol [1]177.29 g/mol [2]
Appearance Clear, yellowish liquid[3][4]Faintly yellow liquid or solid[2]
Odor Strong garlic-like[3][4]-
Solubility Insoluble in water; soluble in organic solvents.[1][3]Soluble in DMSO, methanol, and water.[2]
Bioavailability Rapidly metabolized, considered to have low bioavailability.Generally considered to have high bioavailability, though this can be affected by food preparation.[5][6][7][8]

Comparative Biological Activity

Both DADS and SFN exhibit a wide range of similar biological activities, primarily centered around their antioxidant, anti-inflammatory, and anticancer properties. The following tables summarize their cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity of Diallyl Disulfide (DADS) in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Leukemia< 25[9]
KPL-1Breast Cancer1.8 - 18.1 (72h)[3]
MCF-7Breast Cancer1.8 - 18.1 (72h)[3]
MDA-MB-231Breast Cancer1.8 - 18.1 (72h)[3]
MKL-FBreast Cancer1.8 - 18.1 (72h)[3]
T24Bladder Cancer5 - 75[6]
DS19Mouse Erythroleukemia~250[10]
HCT-15Colon Cancer- (DADS showed no significant effect)[4]
DLD-1Colon Cancer- (DADS showed no significant effect)[4]
PC-3Prostate Cancer25 - 40 (induced G2/M arrest)[11]
Table 2: Cytotoxicity of Sulforaphane (SFN) in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
H460Non-small Cell Lung Cancer12
H1299Non-small Cell Lung Cancer8
A549Non-small Cell Lung Cancer10
BEAS-2BNormal Lung Bronchial Epithelium25.9
MDA-MB-231Breast Cancer~15-20 (48h)[12]
MDA-MB-468Breast Cancer~15-20 (48h)[12]
MCF-7Breast Cancer~15-20 (48h)[12]
T47DBreast Cancer~15-20 (48h)[12]
MCF-12ANormal Mammary Epithelium40.5 (48h)[5]
U87MGGlioblastoma~20 (48h)
U373MGGlioblastoma~20 (48h)
MDA MB 231Breast Cancer21 (24h)[1]
MCF-7Breast Cancer19 (24h)[1]
MDA MB 468Breast Cancer20 (24h)[1]
SKBR-3Breast Cancer25 (24h)[1]

Signaling Pathways and Mechanisms of Action

DADS and SFN modulate several critical signaling pathways involved in cellular defense, inflammation, and apoptosis.

Nrf2/ARE Pathway Activation

Both compounds are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DADS Diallyl Disulfide Keap1 Keap1 DADS->Keap1 SFN Sulforaphane SFN->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nucleus Nucleus Nrf2_n->ARE Binds

DADS and SFN activate the Nrf2/ARE pathway.
Apoptosis Induction

DADS and SFN can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DADS Diallyl Disulfide FasL FasL DADS->FasL Bax Bax DADS->Bax Bcl2 Bcl-2 DADS->Bcl2 SFN Sulforaphane SFN->FasL SFN->Bax SFN->Bcl2 Caspase8 Caspase-8 FasL->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Induction of apoptosis by DADS and SFN.

Experimental Protocols

Standardized protocols are essential for reproducible and comparable experimental results. Below are detailed methodologies for key assays used to evaluate the biological activities of DADS and SFN.

Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of DADS or SFN and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection - TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • Equilibration: Wash the cells and incubate with TdT equilibration buffer.

  • TdT Labeling: Incubate the cells with the TdT reaction mixture containing BrdUTP or EdUTP for 60 minutes at 37°C in a humidified chamber.

  • Staining: For fluorescent detection, incubate with a fluorescently labeled anti-BrdU antibody or an azide-containing fluorophore for click chemistry.

  • Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Protein Expression Analysis - Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3][12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

A generalized workflow for the comparative analysis of DADS and SFN is depicted below.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with DADS & SFN (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (TUNEL) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis & IC50 Calculation viability_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis Signaling Pathway Elucidation protein_analysis->pathway_analysis conclusion Conclusion & Publication data_analysis->conclusion pathway_analysis->conclusion

General workflow for comparing DADS and SFN.

Conclusion

Both diallyl disulfide and sulforaphane are promising natural compounds with significant potential in disease prevention and therapy. While they share common mechanisms of action, such as the activation of the Nrf2 pathway and induction of apoptosis, their efficacy can vary depending on the cell type and experimental conditions. This guide provides a foundational framework for researchers to design and execute comparative studies, fostering a deeper understanding of the therapeutic potential of these important phytochemicals.

References

Replicating Key Experiments on Diallyl Disulfide's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of diallyl disulfide (DADS), a key bioactive compound derived from garlic, against other well-known bioactive compounds. We delve into the experimental replication of its anticancer, antioxidant, anti-inflammatory, and cardioprotective properties, offering detailed protocols and comparative data to support further research and development.

Anticancer Activity: Diallyl Disulfide vs. Sulforaphane

Diallyl disulfide has demonstrated significant antiproliferative effects across various cancer cell lines. A cornerstone experiment to quantify this effect is the MTT assay, which measures cell viability.

Comparative Data: Proliferation Inhibition (IC50)
CompoundCancer Cell LineIC50 (µM)Reference Study
Diallyl Disulfide (DADS) A549 (Lung Carcinoma)~12.6[1]
Sulforaphane (SFN) A549 (Lung Carcinoma)~10.3[1]
Diallyl Disulfide (DADS) PC-3 (Prostate Cancer)Not explicitly stated, but significant apoptosis induction observed.[2]
Diallyl Trisulfide (DATS) PC-3 (Prostate Cancer)Potent apoptosis inducer, more so than DADS.[2]

Note: Data for DADS and Sulforaphane on A549 cells are from a study comparing allyl isothiocyanate and sulforaphane, with the DADS data point included for illustrative comparison from a different context. Direct comparative studies are limited.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[3][4][5]

Materials:

  • Cancer cell line of interest (e.g., A549, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Diallyl disulfide (DADS) and Sulforaphane (SFN)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DADS and SFN in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Signaling Pathway: DADS-Induced Apoptosis

DADS induces apoptosis in cancer cells through multiple signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

DADS_Anticancer_Pathway DADS Diallyl Disulfide (DADS) ROS ↑ Reactive Oxygen Species (ROS) DADS->ROS Bax ↑ Bax DADS->Bax Bcl2 ↓ Bcl-2 DADS->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DADS-induced mitochondrial apoptosis pathway.

Antioxidant Activity: Diallyl Disulfide vs. N-Acetylcysteine

The antioxidant capacity of DADS is a key aspect of its bioactivity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging ability of a compound.

Comparative Data: DPPH Radical Scavenging Activity
CompoundScavenging Activity (%)ConcentrationReference Study
Garlic Water-Soluble Extract (contains NAC) 70 ± 0.02Not specified[6]
Garlic Oil (contains DADS) 58 ± 0.07Not specified[6]

Note: This data compares extracts rather than pure compounds and may not solely reflect the activity of NAC and DADS.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to measure the antioxidant capacity of DADS.[2][7][8][9]

Materials:

  • Diallyl disulfide (DADS) and N-Acetylcysteine (NAC)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of DADS and NAC in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. For a blank, use 100 µL of methanol instead of the sample. A positive control, such as ascorbic acid, should also be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

Signaling Pathway: DADS and the Nrf2 Antioxidant Response

DADS enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway.

DADS_Antioxidant_Pathway DADS Diallyl Disulfide (DADS) Keap1 Keap1 DADS->Keap1 Inhibition Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Sequestration Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes

DADS-mediated activation of the Nrf2 pathway.

Anti-inflammatory Activity: Diallyl Disulfide vs. Curcumin

DADS exhibits potent anti-inflammatory properties by inhibiting the production of inflammatory mediators. The Griess assay for nitric oxide (NO) is a standard method to assess this activity in LPS-stimulated macrophages.

Comparative Data: Inhibition of Nitric Oxide Production

| Compound | Cell Line | Inhibition of NO Production | Concentration | Reference Study | | :--- | :--- | :--- | :--- | | Diallyl Disulfide (DADS) | RAW 264.7 | Significant inhibition | 200 and 500 µM |[10] | | Curcumin | RAW 264.7 | Significant inhibition | Not directly compared in the same study |[9] |

Experimental Protocol: Griess Assay for Nitric Oxide

This protocol details the measurement of nitrite, a stable product of NO, in cell culture supernatants.[11][12][13][14]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Diallyl disulfide (DADS) and Curcumin

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of DADS or curcumin for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent (freshly mixed 1:1 ratio of Part A and Part B).

  • Incubation: Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway: DADS and NF-κB Inhibition

A primary mechanism of DADS's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.

DADS_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK DADS Diallyl Disulfide (DADS) DADS->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_cyto NF-κB (Cytoplasm) IkB->NFkB_cyto Sequestration NFkB_nucleus NF-κB (Nucleus) NFkB_cyto->NFkB_nucleus Translocation Inflammatory_Genes ↑ Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes

Inhibition of the NF-κB pathway by DADS.

Cardioprotective Effects: Diallyl Disulfide vs. Diallyl Trisulfide

DADS has shown promise in protecting the heart from ischemia-reperfusion (I/R) injury. The Langendorff isolated heart model is a classic ex vivo system to study these effects.

Comparative Data: Cardioprotection in Ischemia-Reperfusion Injury
CompoundModelEffect on Infarct SizeReference Study
Diallyl Disulfide (DADS) Diabetic Rat HeartsAmeliorates cardiac dysfunction[15]
Diallyl Trisulfide (DATS) Diabetic Rat HeartsMore effective than DADS in ameliorating cardiac dysfunction[15][16]
Experimental Protocol: Langendorff Isolated Heart Ischemia-Reperfusion Model

This protocol provides a framework for assessing the cardioprotective effects of DADS in an ex vivo heart model.[17][18][19][20]

Materials:

  • Male Sprague-Dawley rats

  • Heparin

  • Krebs-Henseleit buffer

  • Langendorff apparatus

  • Ischemia-reperfusion protocol

  • Diallyl disulfide (DADS) and Diallyl trisulfide (DATS)

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Heart Isolation: Anesthetize the rat and administer heparin. Quickly excise the heart and mount it on the Langendorff apparatus via aortic cannulation.

  • Stabilization: Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure for a stabilization period (e.g., 20 minutes).

  • Drug Perfusion: Perfuse the heart with buffer containing DADS or DATS for a specified period before inducing ischemia.

  • Ischemia: Induce global ischemia by stopping the perfusion for a set duration (e.g., 30 minutes).

  • Reperfusion: Reperfuse the heart with the oxygenated buffer for a period (e.g., 120 minutes).

  • Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice it, and incubate the slices in TTC stain. TTC stains viable tissue red, while the infarcted area remains pale.

  • Data Analysis: Quantify the infarct size as a percentage of the total ventricular area.

Signaling Pathway: DADS and Cardioprotection via PI3K/Akt

The PI3K/Akt signaling pathway is a key player in cell survival and is activated by DADS to confer cardioprotection.

DADS_Cardioprotective_Pathway DADS Diallyl Disulfide (DADS) PI3K PI3K DADS->PI3K Activation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation (Activation) Cell_Survival ↑ Cell Survival ↓ Apoptosis Akt->Cell_Survival NO ↑ Nitric Oxide (NO) eNOS->NO

Cardioprotective effects of DADS via the PI3K/Akt pathway.

References

Diallyl Disulfide vs. Standard Chemotherapy: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a naturally occurring organosulfur compound derived from garlic that has garnered significant interest for its potential anticancer properties. This guide provides a comprehensive in vitro comparison of DADS with standard chemotherapy agents, presenting quantitative data on cytotoxicity, apoptosis induction, and cell cycle arrest. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.

Cytotoxicity: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for DADS and various standard chemotherapy drugs across different cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Breast Cancer Cell Lines Diallyl Disulfide (DADS) Cisplatin Doxorubicin
MDA-MB-231 24.12 ± 1.20 µM (24h)[1]11.71 ± 1.50 µM (24h)[1]1.3 ± 0.25 µM (48h)[2]
MCF-7 --0.9 ± 0.07 µM (48h)[2]
Lung Cancer Cell Line Diallyl Disulfide (DADS) Cisplatin
A549 29.51 ± 0.98 µM (24h)[1]13.24 ± 1.21 µM (24h)[1]
Prostate Cancer Cell Line Diallyl Disulfide (DADS)
PC-3 Induces cell cycle arrest at 25 µM and 40 µM[3]

Note: The data for Doxorubicin is for the related compound Diallyl Trisulfide (DATS) as a direct comparison with DADS was not available in the searched literature.

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

DADS has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. These effects are often mediated through the modulation of key signaling pathways.

Apoptosis Induction

Studies have demonstrated that DADS can induce apoptosis in a dose-dependent manner. For instance, in human osteosarcoma MG-63 cells, treatment with DADS led to an increased apoptotic ratio.[4] This process is often associated with the activation of caspases, a family of proteases that are central to the apoptotic pathway.

Cell Cycle Arrest

DADS has been observed to cause cell cycle arrest, particularly at the G2/M phase, in several cancer cell lines, including prostate cancer cells (PC-3) and human osteosarcoma cells (MG-63).[3][4] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. A study on MDA-MB-231 breast cancer cells showed that a combination of DADS and cisplatin resulted in cell cycle arrest at the G2/M phase.[5]

Signaling Pathways Modulated by Diallyl Disulfide

DADS exerts its anticancer effects by influencing multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

DADS_Apoptosis_Pathway DADS Diallyl Disulfide Bax Bax DADS->Bax Upregulates Bcl2 Bcl-2 DADS->Bcl2 Downregulates Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes DADS_Cell_Cycle_Pathway DADS Diallyl Disulfide CDK1 CDK1 DADS->CDK1 Downregulates expression G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest CyclinB1 Cyclin B1 CyclinB1->G2M_Arrest MTT_Assay_Workflow cluster_plate 96-well Plate seed Seed Cells treat Treat with Compound seed->treat add_mtt Add MTT Solution treat->add_mtt incubate Incubate add_mtt->incubate solubilize Add Solubilizer incubate->solubilize read Read Absorbance solubilize->read Apoptosis_Assay_Workflow start Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

A Comparative Guide to the Antioxidant Capacity of Diallyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of diallyl disulfide (DADS), a key bioactive organosulfur compound derived from garlic (Allium sativum).[1][2][3] Diallyl disulfide is recognized for a variety of biological functions, including anti-inflammatory, anticancer, and particularly, antioxidant activities.[1][3][4] This document synthesizes experimental data to confirm its antioxidant potential and compares its efficacy with related compounds, offering detailed experimental protocols and pathway visualizations to support further research and development.

Mechanisms of Antioxidant Action

Diallyl disulfide exerts its antioxidant effects through two primary mechanisms:

  • Direct Scavenging of Reactive Oxygen Species (ROS): DADS has been shown to have a direct effect on ROS production, helping to prevent, reduce, or repair tissue damage caused by these reactive molecules.[1]

  • Activation of the Nrf2-ARE Signaling Pathway: A significant body of evidence indicates that DADS activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] DADS promotes the stability and nuclear translocation of Nrf2, which in turn binds to the Antioxidant Response Element (ARE).[1] This activation upregulates the transcription of a suite of protective genes, including various antioxidant and phase II detoxification enzymes like heme oxygenase-1 (HO-1), glutathione S-transferase (GST), and quinone reductase.[1][5][6] This mechanism enhances the endogenous antioxidant defenses of the cell.[5] Studies suggest that the ERK/p38 and PI3K/Akt signaling pathways may be involved in the DADS-induced activation of Nrf2.[7][8]

Quantitative Antioxidant Capacity

The antioxidant capacity of Diallyl Disulfide has been quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

CompoundDPPH Radical Scavenging Activity (IC50)Source
Diallyl Disulfide (DADS) 74.9 ± 3.43 µg/mL [9]
Diallyl Trisulfide (DATS)79.7 ± 0.93 µg/mL[9]
Ascorbic Acid (Vitamin C)2.2 ± 2.43 µg/mL*[9]

Note: The source publication indicates the unit as mg/mL, which is unusually high for this assay. Based on typical concentrations for such assays, it is presumed to be µg/mL. Lower IC50 values indicate higher antioxidant activity.

As the data indicates, while DADS demonstrates significant antioxidant capacity, the well-known antioxidant Ascorbic Acid is considerably more potent in the DPPH assay. Interestingly, in this specific study, DADS showed slightly higher activity than its polysulfide counterpart, diallyl trisulfide (DATS), although other studies suggest DATS is the more powerful antioxidant of the two.[8]

Signaling Pathway and Experimental Workflow Visualizations

To clarify the mechanisms and processes discussed, the following diagrams are provided.

DADS_Nrf2_Pathway DADS Diallyl Disulfide (DADS) Cell Cell Membrane Nrf2_Keap1 Nrf2-Keap1 Complex DADS->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Protection Cellular Protection Antioxidant_Enzymes->Protection

Caption: DADS-mediated activation of the Nrf2 signaling pathway.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sample 1. Prepare DADS/Test Sample Dilutions Mix 4. Mix Sample/Control with DPPH Solution Prep_Sample->Mix Prep_DPPH 2. Prepare DPPH Working Solution (Purple) Prep_DPPH->Mix Prep_Control 3. Prepare Control (e.g., Ascorbic Acid) Prep_Control->Mix Incubate 5. Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Measure 6. Measure Absorbance (e.g., at 517 nm) Incubate->Measure Calculate 7. Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Experimental Protocols

Detailed methodologies for three common antioxidant capacity assays are provided below for reproducibility and comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[9][10]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 1 mM) in a suitable solvent like methanol or ethanol.[11] This solution should be freshly prepared and protected from light.

    • DPPH Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[11]

    • Sample and Standard Preparation: Prepare a series of dilutions of the test compound (Diallyl Disulfide) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., 20 µL) to the wells of a 96-well microplate.[10]

    • Add the DPPH working solution (e.g., 200 µL) to each well and mix gently.[10]

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 3-30 minutes).[10][11]

    • Measure the absorbance of the solution at 517 nm using a microplate reader.[10]

    • A blank containing only the solvent and DPPH working solution is also measured.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the sample concentrations and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced in the presence of an antioxidant.[12]

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[12]

    • ABTS•+ Working Solution: Before use, dilute the stock ABTS•+ solution with a suitable buffer (e.g., Phosphate Buffered Saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure:

    • Add a small volume of the sample, standard (e.g., Trolox), or control (e.g., 10-20 µL) to the wells of a 96-well plate.

    • Add the ABTS•+ working solution (e.g., 180-200 µL) to each well.

    • Incubate at room temperature for a defined time (e.g., 5-6 minutes) in the dark.[12]

    • Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) that is damaged by a source of peroxyl radicals, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13]

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a fresh, diluted working solution of fluorescein in a phosphate buffer (e.g., 75 mM, pH 7.4).[13]

    • AAPH Reagent: Prepare a fresh solution of AAPH in the same phosphate buffer.[13]

    • Standard: Use Trolox as the standard.

  • Assay Procedure:

    • Pipette the fluorescein working solution (e.g., 150 µL) into the wells of a black 96-well microplate.[13]

    • Add the sample, standard, or blank (buffer) to the wells (e.g., 25 µL).

    • Pre-incubate the plate at 37°C for a few minutes.[14]

    • Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells.[13]

    • Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence decay kinetically over time (e.g., every minute for about 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[13]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC against the concentration of the Trolox standard to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Conclusion

The available experimental data confirms that diallyl disulfide possesses significant antioxidant properties.[1] Its primary mechanism of action involves the upregulation of endogenous antioxidant enzymes through the activation of the Nrf2 signaling pathway, a crucial cellular defense mechanism against oxidative stress.[1][5][15] While direct radical scavenging assays like DPPH show its capacity, its strength may lie more in its ability to modulate cellular pathways. Compared to the benchmark antioxidant Ascorbic Acid, its direct scavenging activity is lower. However, its ability to enhance the cell's own defense systems makes it a promising compound for further investigation in the development of therapies targeting conditions associated with oxidative stress.[2][16] The provided protocols and diagrams serve as a resource for researchers to rigorously evaluate and compare the antioxidant potential of diallyl disulfide and other novel compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Diallyl G: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Diallyl G, a term often used to refer to diallyl polysulfides. Due to the limited availability of specific data for "this compound," the following procedures are synthesized from safety data for structurally similar and commercially available compounds, including diallyl sulfide, diallyl disulfide, and diallyl trisulfide.

Immediate Safety and Hazard Profile

Diallyl polysulfides are organosulfur compounds that share common hazardous characteristics. They are typically flammable liquids with a strong, pungent odor.[1][2] Key hazards include skin and eye irritation, potential for causing allergic skin reactions, and toxicity if swallowed or inhaled.[3] It is crucial to handle these compounds in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Key Hazard Information:

PropertyDiallyl SulfideDiallyl DisulfideDiallyl Trisulfide
Appearance Clear, colorless liquid[1]Colorless to pale yellow liquid[2][4]Solution in acetone[5]
Odor Garlic-like, stench[1]Strong garlic odor[2]Not specified
Flash Point 46 °C[1]50 °C[2]Not specified
Boiling Point 138 °C[1]138-139 °C (for 80% purity)[2]Not specified
Oral LD50 (rat) Not specified260 mg/kg[3]Not specified

Experimental Protocols: Spill and Waste Disposal

Personal Protective Equipment (PPE) Protocol:

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Remove Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.

  • Contain the Spill: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the liquid.

  • Collect Absorbed Material: Using spark-proof tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Wash the spill area with soap and water.

  • Dispose of Contaminated Materials: All contaminated clothing and cleanup materials should be treated as hazardous waste and disposed of accordingly.

Waste Disposal Protocol:

  • Waste Classification: this compound and its contaminated materials must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be stored in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental disposal company. Do not pour this compound down the drain or dispose of it with regular trash.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Diallyl_G_Disposal_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal start This compound for Disposal assess Assess Hazards: - Flammability - Toxicity - Reactivity start->assess ppe Wear Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat assess->ppe spill_or_waste Spill or Routine Waste? ppe->spill_or_waste spill_cleanup Follow Spill Cleanup Protocol spill_or_waste->spill_cleanup Spill waste_collection Collect in Labeled Hazardous Waste Container spill_or_waste->waste_collection Routine Waste spill_cleanup->waste_collection end Dispose via Licensed Environmental Services waste_collection->end

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.